3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZYLEKJSBTGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382348 | |
| Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-52-4 | |
| Record name | 3-bromo-4-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 683274-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and theoretical characteristics of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related analogues and established synthetic methodologies for halogenated and trifluoromethylated quinolines.
Core Chemical Properties
This compound, with the CAS Number 683274-52-4, is a halogenated quinoline derivative. The presence of bromine, chlorine, and a trifluoromethyl group suggests its potential as a versatile building block in medicinal chemistry and materials science. Quinoline derivatives, in general, are known for a wide range of biological activities, including antimalarial and anticancer properties.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 683274-52-4 | ChemicalBook[], Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₀H₄BrClF₃N | PubChem[3], Santa Cruz Biotechnology[2] |
| Molecular Weight | 310.5 g/mol | ChemicalBook[4], Santa Cruz Biotechnology[2] |
| Monoisotopic Mass | 308.91678 Da | PubChemLite[3] |
| Predicted XlogP | 4.4 | PubChemLite[3] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 1 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
| Predicted Topological Polar Surface Area | 12.9 Ų | PubChem |
| Predicted Heavy Atom Count | 16 | PubChem |
Note: Most properties listed are computed due to the absence of experimentally determined values in the literature.
Synthesis and Reactivity
Plausible Synthetic Pathways
Several synthetic strategies are commonly employed for the construction of the quinoline scaffold and the introduction of halogen and trifluoromethyl substituents.
1. Friedländer Annulation: This is a classical and widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the target molecule, a plausible precursor would be a suitably substituted 2-aminobenzaldehyde or 2-aminophenyl ketone reacting with a trifluoromethyl-containing carbonyl compound.
2. Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid, which can be subsequently decarboxylated.
3. Halogenation of a Quinoline Precursor: If a 2-(trifluoromethyl)quinoline core is synthesized first, subsequent bromination and chlorination steps can be performed. The regioselectivity of these halogenation reactions would be crucial and influenced by the existing substituents and reaction conditions.
4. Cyclization of Substituted Anilines: As suggested by patent literature for related compounds, the cyclization of appropriately substituted anilines can be a viable route. For instance, a 3-bromo-4-chloroaniline derivative could potentially be a starting material.
A generalized workflow for the synthesis of halogenated quinolines is depicted below.
Caption: A generalized workflow illustrating the key stages in the synthesis of halogenated quinolines.
Reactivity
The reactivity of this compound is expected to be dictated by the electronic properties of the quinoline ring and its substituents.
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Nucleophilic Aromatic Substitution: The chlorine and bromine atoms on the quinoline ring are potential sites for nucleophilic aromatic substitution reactions. The electron-withdrawing trifluoromethyl group would activate the ring towards such reactions.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of functional groups at these positions, making it a valuable intermediate for library synthesis. Research on related brominated 2-trifluoromethylquinolines has demonstrated successful Sonogashira reactions.[5]
Potential Biological Activity
While no specific biological studies on this compound have been found, the quinoline scaffold is a well-established pharmacophore.
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Anticancer Potential: Numerous quinoline derivatives have been investigated and developed as anticancer agents. The introduction of a trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates.
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Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The combination of halogens and a trifluoromethyl group could lead to novel antimalarial properties.
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Other Potential Activities: Quinoline derivatives have also been explored for their antibacterial, antifungal, and antiviral activities.
The logical relationship for investigating the biological potential of this compound is outlined in the following diagram.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery and materials science. Although specific experimental data is currently scarce, its structural features suggest that it can be synthesized using established methodologies for quinoline chemistry. Its halogen and trifluoromethyl substituents provide handles for a variety of chemical transformations and may impart desirable biological properties. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline (CAS 683274-52-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible multi-step synthesis, and purification strategies based on established methodologies for analogous compounds. Furthermore, it explores the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) and discusses its potential biological applications, particularly as an inhibitor of key signaling pathways in cancer. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The subject of this guide, this compound, combines the versatile quinoline core with a trifluoromethyl group and two halogen atoms (bromine and chlorine), making it an attractive building block for the synthesis of novel drug candidates. The bromine and chlorine substituents offer reactive handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 683274-52-4 | N/A |
| Molecular Formula | C₁₀H₄BrClF₃N | N/A |
| Molecular Weight | 310.50 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for similar transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol
This step involves the Conrad-Limpach reaction, a cyclocondensation of an aniline with a β-ketoester.
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Materials: Aniline, Ethyl 4,4,4-trifluoroacetoacetate, Polyphosphoric acid (PPA) or a high-boiling solvent like diphenyl ether.
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Procedure:
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Combine equimolar amounts of aniline and ethyl 4,4,4-trifluoroacetoacetate.
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Heat the mixture, either in the presence of a dehydrating agent like PPA at around 120-150°C or in a high-boiling solvent to facilitate the initial condensation to form the anilinocrotonate intermediate.
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Continue heating at a higher temperature (typically 250°C for diphenyl ether) to effect the thermal cyclization to the quinolin-4-ol.
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Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane or ether) to precipitate the product.
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Collect the solid by filtration, wash with the solvent, and dry to yield 2-(trifluoromethyl)quinolin-4-ol.
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Step 2: Synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol
This step involves the electrophilic bromination of the quinolin-4-ol intermediate.
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Materials: 2-(Trifluoromethyl)quinolin-4-ol, N-Bromosuccinimide (NBS) or Bromine (Br₂), Acetic acid or another suitable solvent.
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Procedure:
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Dissolve 2-(trifluoromethyl)quinolin-4-ol in glacial acetic acid.
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Add a solution of bromine in acetic acid dropwise, or add NBS portion-wise, to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice water to precipitate the brominated product.
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Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.
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Step 3: Synthesis of this compound
The final step is the conversion of the 4-hydroxyl group to a chloro group.
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Materials: 3-Bromo-2-(trifluoromethyl)quinolin-4-ol, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), optionally with a catalytic amount of DMF.
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Procedure:
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Carefully add 3-Bromo-2-(trifluoromethyl)quinolin-4-ol to an excess of phosphorus oxychloride.
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Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
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Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification
The crude this compound can be purified by the following methods:
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Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
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Column Chromatography: For higher purity, the compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, the following interpretations are based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring of the quinoline core. The chemical shifts will be in the aromatic region (typically δ 7.5-8.5 ppm).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.2-8.4 | d | ~8.5 |
| H-6 | ~7.7-7.9 | t | ~7.5 |
| H-7 | ~7.9-8.1 | t | ~7.5 |
| H-8 | ~8.0-8.2 | d | ~8.5 |
Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the electronic effects of the substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the quinoline ring system, plus a quartet for the trifluoromethyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-150 (q, J ≈ 35 Hz) |
| C-3 | ~120-125 |
| C-4 | ~140-145 |
| C-4a | ~125-130 |
| C-5 | ~128-132 |
| C-6 | ~127-130 |
| C-7 | ~130-135 |
| C-8 | ~125-128 |
| C-8a | ~148-152 |
| CF₃ | ~120-125 (q, J ≈ 275 Hz) |
Note: The signal for C-2 will be a quartet due to coupling with the three fluorine atoms. The CF₃ carbon will also appear as a quartet with a large coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic quinoline system.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 1350-1100 | C-F stretching (strong) |
| 850-750 | C-H bending (out-of-plane) |
| ~700-500 | C-Cl and C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine.
| m/z | Interpretation |
| 309/311/313 | Molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 274/276 | Loss of Cl ([M-Cl]⁺) |
| 230/232 | Loss of Br ([M-Br]⁺) |
| 201 | Loss of Br and Cl ([M-Br-Cl]⁺) |
Potential Biological Applications and Signaling Pathways
While specific biological data for this compound is not available, the broader class of substituted quinolines has shown significant activity in various therapeutic areas, particularly in oncology. The presence of the trifluoromethyl group often enhances the biological efficacy of drug candidates.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for cancer therapy. Several quinoline-based compounds have been identified as potent inhibitors of kinases within this pathway, including PI3K, Akt, and mTOR itself.[1][2][3]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.
Given its structural features, this compound represents a promising scaffold for the design of novel inhibitors targeting the PI3K/Akt/mTOR pathway. The trifluoromethyl group can enhance binding to the ATP-binding pocket of these kinases, while the halogen atoms provide sites for further derivatization to optimize potency and selectivity.
Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for the biological evaluation of a novel anticancer compound.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile building block with significant potential for the development of novel therapeutic agents. Its trifluoromethylated quinoline core is a key pharmacophore in many biologically active molecules. This technical guide provides a foundation for researchers by outlining its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications in cancer research through the inhibition of critical signaling pathways. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details available physicochemical data, proposes a plausible synthetic pathway, and discusses the potential applications of this compound based on the broader class of quinoline derivatives.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClF₃N | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 310.50 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 683274-52-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted XlogP | 4.4 | --INVALID-LINK-- |
| Monoisotopic Mass | 308.91678 Da | --INVALID-LINK-- |
| Appearance | Solid (form not specified) | --INVALID-LINK-- (for a related compound) |
| Storage | 2-8°C, Sealed | --INVALID-LINK-- |
Note: Experimental values for melting point, boiling point, and solubility are not currently available in the reviewed literature. Researchers should determine these properties experimentally as needed.
Proposed Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, based on established synthetic methodologies for related halogenated quinolines, a plausible multi-step synthetic route can be proposed. This pathway involves the construction of the quinoline core followed by sequential halogenation.
A logical approach would start from a suitable aniline precursor, followed by cyclization to form the quinoline ring, and subsequent halogenation steps. The precise order of bromination and chlorination would be critical to achieve the desired regioselectivity.
An In-depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. The unique substitution pattern of this molecule, featuring a bromine atom at the 3-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position, suggests its potential for diverse pharmacological activities. The electron-withdrawing nature of the halogen and trifluoromethyl substituents can significantly influence the compound's chemical reactivity, metabolic stability, and interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and a hypothesized biological signaling pathway for this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a quinoline core with specific substitutions. The key identifiers and physicochemical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the properties listed are predicted due to the limited availability of experimental data for this specific isomer.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 683274-52-4 | Chemical Supplier |
| Molecular Formula | C₁₀H₄BrClF₃N | PubChem[1] |
| Molecular Weight | 310.50 g/mol | Amerigo Scientific[2] |
| Monoisotopic Mass | 308.91678 Da | PubChemLite[3] |
| Predicted XlogP | 4.4 | PubChemLite[3] |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)Br)Cl | PubChemLite[3] |
| InChI | InChI=1S/C10H4BrClF3N/c11-7-8(12)5-3-1-2-4-6(5)16-9(7)10(13,14,15)/h1-4H | PubChemLite[3] |
| InChIKey | NIZYLEKJSBTGJS-UHFFFAOYSA-N | PubChemLite[3] |
| Physical Form | Solid | CymitQuimica[4] |
| Purity | ≥95.0% | CymitQuimica[4] |
Predicted Spectral Data
Due to the absence of experimentally determined spectra in the public domain, the following table presents predicted spectral data for this compound. These predictions are generated using computational algorithms and should be used as a reference for spectral analysis.
| Spectrum Type | Predicted Data |
| ¹H NMR | Chemical shifts for the 4 aromatic protons on the benzene ring are expected in the range of 7.5-8.5 ppm. The exact shifts and coupling constants would depend on the specific electronic environment created by the substituents. |
| ¹³C NMR | Signals for the 10 carbon atoms are expected. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. Carbons attached to bromine and chlorine will also exhibit characteristic shifts. |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 309, 311, and 313 with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation would likely involve the loss of halogen atoms and the trifluoromethyl group. |
Experimental Protocols: Synthesis
Proposed Synthesis via Modified Friedländer Annulation
This proposed protocol is based on the general principles of the Friedländer synthesis and may require optimization.
Reactants:
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2-Amino-6-bromobenzoyl chloride
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1,1,1-Trifluoroacetone
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A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol (as solvent)
Procedure:
-
Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0°C. To this solution, add 1,1,1-trifluoroacetone dropwise with stirring to form the corresponding enolate.
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Condensation Reaction: To the enolate solution, add a solution of 2-amino-6-bromobenzoyl chloride in anhydrous ethanol dropwise at 0°C.
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Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl). The product may precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for this particular substrate.
Potential Biological Activity and Signaling Pathway
While the biological activity of this compound has not been explicitly reported, many quinoline derivatives exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of halogens and a trifluoromethyl group can enhance these activities. For instance, some halogenated quinolines are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Based on the activities of structurally similar compounds, it is hypothesized that this compound could potentially act as a kinase inhibitor, possibly targeting pathways involved in cancer cell proliferation. A hypothetical signaling pathway is depicted below.
Caption: Hypothesized MAPK/ERK signaling pathway inhibition.
In this proposed mechanism, this compound is depicted as an inhibitor of the RAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. By inhibiting a kinase in this cascade, the compound could potentially block downstream signaling, leading to a reduction in cell proliferation and survival. It is crucial to emphasize that this is a hypothetical mechanism and requires experimental validation.
Conclusion
This compound is a structurally interesting molecule with potential for further investigation in the field of drug discovery. While there is a notable lack of specific experimental data for this compound, this guide provides a summary of its known properties, a plausible synthetic approach, and a hypothesized mechanism of action based on the activities of related quinoline derivatives. Further research is warranted to synthesize this compound, characterize its physicochemical and pharmacological properties, and validate its potential as a therapeutic agent.
References
Spectroscopic and Analytical Profile of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide
Introduction: 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its trifluoromethyl group and halogen substituents suggest its utility as a versatile intermediate in the synthesis of complex organic molecules, including kinase inhibitors and other biologically active agents. An unambiguous structural confirmation through a comprehensive spectroscopic analysis is paramount for its application in research and development. This technical guide provides a summary of the expected spectroscopic data and detailed, generalized experimental protocols for the characterization of this compound.
While specific experimental spectra for this compound are not widely published, this guide outlines the predicted and expected data based on established spectroscopic principles and data for analogous structures.
Molecular and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClF₃N | --INVALID-LINK-- |
| Molecular Weight | 310.50 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 308.91678 Da | --INVALID-LINK--[2] |
| Physical State | Solid | --INVALID-LINK--[3] |
| CAS Number | 683274-52-4 | --INVALID-LINK--[3] |
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of spectroscopic data for structurally related compounds.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the title compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Notes |
| [M]⁺ | 308.91623 | Molecular ion |
| [M+H]⁺ | 309.92406 | Protonated molecule |
| [M+Na]⁺ | 331.90600 | Sodium adduct |
| [M+K]⁺ | 347.87994 | Potassium adduct |
| [M-H]⁻ | 307.90950 | Deprotonated molecule |
Data sourced from PubChem C10H4BrClF3N.[2]
Expected Fragmentation Patterns: Quinoline derivatives typically fragment through the loss of small molecules or radicals. Expected fragmentation pathways for this compound may include the loss of:
-
Cl radical (·Cl)
-
Br radical (·Br)
-
Trifluoromethyl radical (·CF₃)
-
HCN from the quinoline ring system
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Table 2: Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Chemical Shift (δ) Range (ppm) | Multiplicity | Number of Protons | Assignment |
| 7.50 - 8.50 | Multiplets | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
Table 3: Expected ¹³C NMR Data (in CDCl₃, referenced to 77.16 ppm)
| Chemical Shift (δ) Range (ppm) | Notes |
| 115 - 125 | Quartet (J ≈ 275 Hz), C of CF₃ |
| 120 - 150 | Signals for aromatic carbons |
| 145 - 155 | Quartet (J ≈ 35 Hz), C-2 attached to CF₃ |
Table 4: Expected ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃ at 0.00 ppm)
| Chemical Shift (δ) Range (ppm) | Multiplicity | Number of Fluorines | Assignment |
| -65 to -75 | Singlet | 3F | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3050 - 3150 | C-H stretch | Aromatic |
| 1580 - 1620 | C=C stretch | Aromatic ring |
| 1500 - 1550 | C=N stretch | Quinoline ring |
| 1100 - 1350 | C-F stretch | Trifluoromethyl group |
| 700 - 850 | C-Cl stretch | Aryl chloride |
| 550 - 650 | C-Br stretch | Aryl bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.
Table 6: Expected UV-Vis Absorption Maxima (in Methanol or Ethanol)
| Wavelength (λmax) Range (nm) | Electronic Transition |
| 220 - 250 | π → π |
| 270 - 320 | π → π and n → π* |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Transfer the sample into a clean, dry NMR tube.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
-
Data Acquisition:
-
Select the ionization mode (positive or negative).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
-
Acquire the full scan mass spectrum.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation to observe the fragmentation pattern.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
-
Place the sample (ATR unit or salt plate) in the spectrometer's sample compartment.
-
Collect a background spectrum of the empty ATR crystal or clean salt plate.
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Use a quartz cuvette for the measurement.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette.
-
Scan the sample across the desired wavelength range (e.g., 200-800 nm).[6]
-
The resulting spectrum plots absorbance versus wavelength, from which the λmax values can be determined.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization and structural elucidation of a novel compound like this compound.
Caption: Logical workflow for the structural elucidation of a novel compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the available physicochemical information for the compound 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Due to a lack of specific experimental data in the public domain for its solubility, this document outlines a comprehensive, generalized protocol for determining the solubility of such heterocyclic compounds. Furthermore, it presents a logical workflow for the initial assessment of biological activity, a critical step in the drug discovery process where quinoline derivatives are of significant interest. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel chemical entities.
Introduction
This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including established pharmaceuticals.[1] The presence of a trifluoromethyl group and halogen substituents can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of these properties, particularly solubility, is paramount for its potential application in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClF₃N | PubChem |
| Molecular Weight | 310.50 g/mol | Amerigo Scientific[2] |
| Predicted XlogP | 4.4 | PubChemLite[3] |
| Physical State | Solid | Fluorochem[4] |
Solubility Data
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative or qualitative solubility data for this compound in common laboratory solvents. The predicted XlogP value of 4.4 suggests that the compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions.[3] Experimental determination of its solubility is therefore a critical step for any research or development activities involving this compound.
| Solvent | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility |
| Water | Not Available | Not Available |
| Ethanol | Not Available | Not Available |
| Methanol | Not Available | Not Available |
| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |
| Dichloromethane (DCM) | Not Available | Not Available |
| Acetone | Not Available | Not Available |
| Acetonitrile | Not Available | Not Available |
| N,N-Dimethylformamide (DMF) | Not Available | Not Available |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a sparingly soluble compound like this compound. This method is based on the shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.
4.1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO) of high purity
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
4.2. Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a precise amount of the test compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
-
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the compound in the diluted supernatant.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of novel compounds like this compound.
Biological Context and Potential Relevance
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. Halogen atoms can participate in halogen bonding and other interactions, potentially improving binding affinity to biological targets.
Given this context, this compound represents a scaffold with potential for further investigation in drug discovery programs. The logical next step after determining its fundamental physicochemical properties, such as solubility, would be to screen it against a panel of relevant biological targets to identify any potential therapeutic applications. The generalized workflow for biological activity assessment outlined above provides a roadmap for such an investigation.
Conclusion
While specific experimental solubility data for this compound is not currently available, this technical guide provides a robust framework for its determination. The outlined experimental protocol and visualized workflows offer a clear path for researchers to characterize this compound and evaluate its potential in a drug discovery and development context. The physicochemical properties and biological context presented herein underscore the potential of this and related quinoline derivatives as valuable starting points for medicinal chemistry efforts.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Stability of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public, in-depth stability data for this specific compound, this document extrapolates from established principles of chemical stability, the known reactivity of its functional moieties, and standard industry guidelines for stability testing. It outlines the expected stability profile under various stress conditions, proposes potential degradation pathways, and details the experimental protocols required for a thorough stability assessment. This guide is intended to serve as a foundational resource for researchers handling or developing applications for this molecule.
Introduction
This compound is a complex heterocyclic compound featuring a quinoline core substituted with two different halogen atoms (bromine and chlorine) and a trifluoromethyl (CF3) group. Such multifaceted substitutions make it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the halogen atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions.[1][2]
Understanding the intrinsic stability of this molecule is paramount for its effective use, ensuring its integrity during synthesis, purification, storage, and application. This guide addresses its predicted stability under hydrolytic, oxidative, photolytic, and thermal stress conditions, in line with the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[3][4]
Chemical Structure and Predicted Physicochemical Properties
A summary of the basic chemical and physical properties for this compound is provided below. These values are primarily sourced from chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClF₃N | [5] |
| Molecular Weight | 310.50 g/mol | [1] |
| CAS Number | 683274-52-4 | [6] |
| Predicted XlogP | 4.4 | [5] |
| InChIKey | NIZYLEKJSBTGJS-UHFFFAOYSA-N | [5] |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is governed by the interplay of its quinoline core and its electron-withdrawing and halogen substituents. The trifluoromethyl group generally enhances molecular stability due to the strength of the C-F bonds.[7] However, the halogen atoms at the 3- and 4-positions are potential sites of reactivity.
Hydrolytic Stability
The compound is expected to be susceptible to hydrolysis, particularly under basic conditions. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This is a common reactivity pattern for 4-haloquinolines. Therefore, exposure to aqueous basic solutions could lead to the substitution of the chlorine atom with a hydroxyl group, forming 3-Bromo-2-(trifluoromethyl)quinolin-4-ol. Acidic conditions are less likely to promote hydrolysis but could potentially facilitate other reactions if heating is applied.
Oxidative Stability
The quinoline ring system is generally stable towards oxidation. However, strong oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of N-oxides or degradation of the aromatic system under harsh conditions. The presence of multiple electron-withdrawing groups (CF3, Cl, Br) would likely decrease the electron density of the aromatic system, rendering it less susceptible to oxidation compared to unsubstituted quinoline.
Photostability
Halogenated aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light could potentially lead to homolytic cleavage of the Carbon-Bromine or Carbon-Chlorine bonds, generating radical intermediates.[8] This could initiate a cascade of degradation reactions. Quinolines, as a class, can also undergo various photochemical reactions. Therefore, it is anticipated that this compound may exhibit some degree of photosensitivity.[9]
Thermal Stability
The compound is expected to possess good thermal stability, a characteristic often imparted by the trifluoromethyl group.[9] However, at elevated temperatures, decomposition could occur. The weakest points in the molecule under thermal stress are likely the C-Br and C-Cl bonds.
Potential Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways based on the chemical structure of the molecule.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should be conducted following established guidelines, such as those provided by the ICH.[10] The following protocols describe a standard approach for forced degradation studies.
General Setup and Analytical Methodology
A stability-indicating analytical method must be developed and validated before initiating stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically the method of choice. The method must be able to separate the parent compound from all potential degradation products.
-
Sample Preparation : A stock solution of this compound is typically prepared in an organic solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.[11]
-
Control Samples : For each stress condition, a control sample (placebo/blank) and a sample of the compound protected from the stress condition (e.g., a dark control for photostability) should be analyzed concurrently.
Forced Degradation (Stress Testing) Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating and to identify potential degradants.[11]
| Stress Condition | Protocol | Analysis |
| Acid Hydrolysis | 1. Dilute stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.2. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration. | Analyze by RP-HPLC. Assess for new peaks and a decrease in the parent peak area. |
| Base Hydrolysis | 1. Dilute stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.2. Incubate at room temperature, monitoring at intervals (e.g., 30 min, 1, 2, 4 hours) due to expected higher reactivity.3. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute. | Analyze by RP-HPLC. Pay close attention to the rapid formation of the potential 4-hydroxy derivative. |
| Oxidation | 1. Dilute stock solution with a solution of 3% hydrogen peroxide (H₂O₂).2. Incubate at room temperature for a specified period (e.g., up to 24 hours), protected from light.3. At each time point, withdraw an aliquot and dilute to the working concentration. | Analyze by RP-HPLC. Assess for the formation of more polar degradants, such as N-oxides. |
| Thermal Stress | 1. Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 1-7 days).2. Prepare a solution from the stressed solid material for analysis. | Analyze by RP-HPLC. Compare the chromatogram to that of an unstressed sample to identify any thermally induced degradation products. |
| Photostability | 1. Expose a solution (~100 µg/mL) and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).2. A dark control sample should be stored under the same conditions but protected from light. | Analyze by RP-HPLC. Compare the exposed samples to the dark control to identify photodegradants. |
Experimental Workflow for Stability Indicating Method Development
The following diagram outlines the logical workflow for developing and validating a stability-indicating method for the compound.
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. To mitigate potential photolytic degradation, storage in an amber or opaque container is advisable.
-
Incompatible Materials : Avoid strong bases and oxidizing agents.
-
Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.
Conclusion
While specific, published stability data for this compound is scarce, a comprehensive stability profile can be predicted based on fundamental chemical principles and the known reactivity of its structural components. The molecule is expected to be most susceptible to degradation via nucleophilic substitution of the 4-chloro group under basic conditions and may exhibit some sensitivity to light. Its thermal stability is predicted to be robust.
The experimental protocols and workflows detailed in this guide provide a clear and systematic approach for researchers to formally assess the stability of this compound. Such studies are critical for ensuring the reliability of experimental results and for the development of any potential applications in drug discovery or materials science.
References
- 1. 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 683274-52-4 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed empirical data for this specific compound, this guide emphasizes general safety principles for handling hazardous chemicals, supplemented with information from available Safety Data Sheets (SDS) for the target compound and structurally related molecules.
Compound Identification and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 683274-52-4 |
| Molecular Formula | C₁₀H₄BrClF₃N |
| Molecular Weight | 310.5 g/mol |
Note: Quantitative data such as melting point, boiling point, density, and solubility are not available in the searched resources.
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance.[1] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
It is imperative to handle this compound with appropriate precautions to minimize exposure.
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the recommended procedures.
Personal Protective Equipment (PPE)
A robust selection of PPE is the first line of defense against exposure. The following diagram outlines the minimum required PPE.
Caption: Required Personal Protective Equipment for handling the compound.
Engineering Controls
Engineering controls are crucial for minimizing the risk of inhalation and systemic exposure.
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order.
Handling and Storage Procedures
The logical workflow for safe handling and storage is depicted below.
Caption: Workflow for safe handling and storage procedures.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
The following table outlines the immediate first aid responses to various types of exposure.[1][2]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
In case of a fire involving this compound, follow these procedures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]
-
Specific Hazards: May emit corrosive and toxic fumes under fire conditions.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
The protocol for managing a spill is outlined in the following workflow diagram.
Caption: Step-by-step workflow for responding to an accidental release.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Toxicological and Ecological Information
Detailed toxicological data, such as LD50 values, and comprehensive ecological information for this compound are not available in the public literature. Given its classification as harmful by ingestion, inhalation, and skin contact, it should be handled with the assumption of high toxicity. Steps should be taken to prevent its release into the environment.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity or the signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its pharmacological profile.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-Depth Technical Guide to the Potential Applications of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the potential applications of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from extensive research on structurally analogous compounds to present a predictive framework for its utility, particularly in the realm of oncology and medicinal chemistry. The quinoline core, substituted with reactive bromine and chlorine atoms and an electron-withdrawing trifluoromethyl group, positions this compound as a versatile scaffold for the development of novel therapeutics. This guide details plausible synthetic routes, potential biological targets, and relevant experimental protocols to facilitate further research and drug discovery efforts.
Introduction
Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a key approach in the development of novel drugs with enhanced potency and selectivity. This compound is a halogenated and trifluoromethylated quinoline derivative that holds significant promise as a building block in drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[2] The distinct reactivity of the bromo and chloro substituents offers opportunities for selective and sequential chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.
This guide will explore the potential of this compound as a precursor for novel therapeutic agents, with a particular focus on its inferred potential as a kinase inhibitor for cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity and for the design of synthetic and biological experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄BrClF₃N | [3] |
| Molecular Weight | 310.50 g/mol | [3] |
| CAS Number | 683274-52-4 | [3] |
| Appearance | Solid (predicted) | N/A |
| XlogP (predicted) | 4.4 | [3] |
| InChIKey | NIZYLEKJSBTGJS-UHFFFAOYSA-N | [3] |
Synthetic Pathways
Inferred Synthetic Route
A potential synthetic pathway could commence with 3-bromo-4-chloroaniline as a key precursor.[4] This could undergo a condensation reaction followed by cyclization to form the quinoline ring system. The trifluoromethyl group could be introduced at a later stage or be present on one of the initial building blocks.
Key Synthetic Transformations for Derivatization
The utility of this compound as a scaffold lies in the differential reactivity of its halogen substituents, enabling selective functionalization.
-
Suzuki-Miyaura Coupling: The bromine at the 3-position is expected to be more reactive than the chlorine at the 4-position in palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the C-3 position.
-
Buchwald-Hartwig Amination: Similarly, the C-Br bond is more susceptible to amination reactions, enabling the introduction of various amine functionalities.
Potential Applications in Drug Discovery
Based on the biological activities of structurally similar quinoline derivatives, the primary potential application for this compound is in the development of anticancer agents, likely acting as kinase inhibitors.
Anticancer Activity: Kinase Inhibition
The quinoline scaffold is prevalent in a number of approved and investigational kinase inhibitors.[5] The trifluoromethyl group is also a common feature in many kinase inhibitors, where it can contribute to improved potency and pharmacokinetic properties. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9][10] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[11]
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that is frequently hyperactivated in cancer.[6][7][8][9][10] Inhibition of key kinases within this pathway, such as PI3K, Akt, and mTOR, is a validated therapeutic strategy in oncology.[12]
Inferred Biological Activity
While no direct biological data for this compound has been found, Table 2 summarizes the anticancer activity of structurally related trifluoromethyl- and halo-substituted quinolines, suggesting the potential potency of the title compound.
| Compound | Target/Cell Line | IC₅₀ | Reference |
| 6-Bromo-4-(3-hydroxyanilino)quinoline | PKN3 | 9.3 nM | [13] |
| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 | 14 nM | [13] |
| Cinnoline Derivative 25 | PI3Kα | 2.6 nM | [11] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast Cancer) | 7.05 µM | [14] |
| Fluorinated quinoline 6f | MDA-MB-468 (Breast Cancer) | 2.0 µM | [15] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These protocols are based on established methods for analogous compounds.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective arylation at the C-3 position.[16]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
Na₂CO₃ (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination at the C-3 position.[17]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.01-0.05 equivalents)
-
BINAP (0.01-0.05 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add a solution of this compound and the amine in toluene.
-
Seal the vial and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
In Vitro PI3K Kinase Assay (HTRF)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to determine the inhibitory activity against PI3K.[8]
Materials:
-
Recombinant PI3K enzyme
-
PIP2 substrate
-
ATP
-
Biotinylated PIP3 tracer
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay buffer
-
384-well plates
Procedure:
-
Add test compound dilutions to the wells.
-
Add the PI3K enzyme and PIP2 substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and add the detection reagents (Biotinylated PIP3, Eu-antibody, SA-APC).
-
Incubate in the dark.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
Zebrafish Xenograft Model for In Vivo Anticancer Activity
This protocol provides a general outline for assessing the in vivo anticancer efficacy of a test compound using a zebrafish xenograft model.[1][2][18][19][20]
Materials:
-
Transgenic zebrafish embryos (e.g., with fluorescent vasculature)
-
Human cancer cells (e.g., fluorescently labeled)
-
Microinjection apparatus
-
Test compound
Procedure:
-
Culture and label human cancer cells.
-
Microinject cancer cells into the yolk sac or perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos.
-
Incubate embryos and screen for successful tumor implantation.
-
Expose tumor-bearing embryos to various concentrations of the test compound.
-
Image the embryos at different time points to monitor tumor growth and metastasis.
-
Quantify tumor size and metastatic dissemination using imaging software.
Conclusion
This compound is a promising, yet underexplored, building block for the development of novel therapeutic agents. Its chemical structure suggests a high potential for derivatization into a diverse range of compounds. Based on extensive data from analogous quinoline derivatives, the most promising application for this scaffold lies in the discovery of novel anticancer agents, particularly as inhibitors of key signaling pathways such as the PI3K/Akt/mTOR cascade. The experimental protocols and predictive data presented in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this compound derivatives, with the ultimate goal of advancing the discovery of new and effective therapies.
References
- 1. Zebrafish Xenograft Assay: A Method to Assess the Anti-cancer Efficacy of Therapeutics on Tumorigenicity in Zebrafish In Vivo [jove.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. PubChemLite - this compound (C10H4BrClF3N) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromo-4-chlorocinnoline | 80334-78-7 | Benchchem [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents [patents.google.com]
- 13. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. 3-Bromo-4-chloro-6-trifluoromethylquinoline - Amerigo Scientific [amerigoscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Zebrafish Embryo Xenograft and Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis [jove.com]
- 20. biorxiv.org [biorxiv.org]
The Biological Versatility of Trifluoromethylquinolines: A Technical Guide for Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this heterocyclic system has emerged as a powerful strategy for enhancing a molecule's pharmacological profile. The unique electronic properties of the trifluoromethyl group, including its high electronegativity and lipophilicity, can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental methodologies and an exploration of the key signaling pathways modulated by these compounds are presented to support researchers, scientists, and drug development professionals in this promising field.
Anticancer Activity
Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Data
The in vitro anticancer efficacy of various trifluoromethylquinoline derivatives is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide Derivatives | Compound 15 (a urea derivative) | Not specified | More potent than doxorubicin | [1] |
| Substituted 8-Aminoquinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 0.016 ± 0.003 | [2] |
| Quinoline 1 | T47D (Breast Cancer) | In the nanomolar range | [2] | |
| Quinoline 2 | T47D (Breast Cancer) | In the nanomolar range | [2] | |
| Quinoline 4 | T47D (Breast Cancer) | In the nanomolar range | [2] | |
| Fluorinated Quinoline Analogues | Compound 6a (meta-fluoro) | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [3] |
| Compound 6b (para-fluoro) | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [3] | |
| Compound 6d (meta,para-difluoro) | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [3] | |
| Compound 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 2.5 - 5 | [3] | |
| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | [4] |
| Compound 3b | A375 (Melanotic Melanoma) | 25.4 | [4] | |
| Compound 3b | HaCaT (Normal Keratinocytes) | 33.5 | [4] |
Key Signaling Pathways in Anticancer Activity
Several key signaling pathways are implicated in the anticancer effects of quinoline derivatives. The introduction of the trifluoromethyl group can enhance the inhibitory activity of these compounds against crucial components of these pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several trifluoromethylquinoline derivatives have been suggested to exert their anticancer effects by inhibiting this pathway.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by trifluoromethylquinoline derivatives.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.
Caption: Inhibition of the EGFR signaling pathway by trifluoromethylquinoline derivatives.
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting the VEGF signaling pathway is a well-established anticancer strategy.
Caption: Inhibition of the VEGF signaling pathway by trifluoromethylquinoline derivatives.
Antimicrobial Activity
Trifluoromethylquinolines have demonstrated notable activity against a range of pathogenic microorganisms, including drug-resistant bacterial strains. Their mechanism of action often mirrors that of fluoroquinolone antibiotics, targeting essential bacterial enzymes involved in DNA replication.
Quantitative Antimicrobial Data
The antimicrobial efficacy of trifluoromethyl-substituted compounds is typically evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl-Substituted Pyrazole Derivatives | Compound 13 | Staphylococcus aureus (MRSA) | 3.12 | [5] |
| Compound 13 | Other tested bacteria | 3.12 | [5] | |
| Bromo and trifluoromethyl substituted compound (25) | Staphylococcus aureus (MRSA) | 0.78 | [5] | |
| Bromo and trifluoromethyl substituted compound (25) | Staphylococcus epidermidis | 1.56 | [5] | |
| Bromo and trifluoromethyl substituted compound (25) | Enterococcus faecium | 0.78 | [5] | |
| Trifluoroacetyl-substituted quinolones | Compound 2 | Staphylococcus aureus | - | [6] |
| Compound 2 | Acinetobacter baumannii | - | [6] | |
| Compound 3 | All tested strains | - | [6] | |
| Compound 7 | All tested strains | - | [6] | |
| 4-amino substituted 2,8-bis(trifluoromethyl)quinolines | Compound 1 | Mycobacterium tuberculosis H37Rv | 3.13 | [7] |
Note: Specific MIC values for compounds 2, 3, and 7 against various strains were not explicitly provided in the referenced abstract.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of antimicrobial action for many quinoline-based compounds, including those with trifluoromethyl substitutions, is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, these compounds trap the enzymes in a state where they have cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.
Caption: Mechanism of action of trifluoromethylquinolines via inhibition of DNA gyrase and topoisomerase IV.
Anti-inflammatory Activity
Certain trifluoromethylquinoline derivatives have shown promising anti-inflammatory properties in preclinical models. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.
In Vivo Anti-inflammatory Data
The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.
| Compound Class | Compound/Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Thiourea Derivatives of Naproxen | Derivative of m-anisidine (4) | Rat | 10 mg/kg | 54.01 (at 4 hours) | [8][9] |
| Derivative of N-methyl tryptophan methyl ester (7) | Rat | 10 mg/kg | 54.12 (at 4 hours) | [8][9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the biological activities of trifluoromethylquinolines.
Synthesis of Trifluoromethylquinolines
The synthesis of trifluoromethylquinolines can be achieved through various chemical reactions. A common approach involves the condensation of substituted anilines with β-trifluoromethyl-α,β-unsaturated carbonyl compounds.
Caption: General workflow for the synthesis of trifluoromethylquinolines.
Determination of In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the trifluoromethylquinoline derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The trifluoromethylquinoline compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Dosing: Rats are orally administered the test compound or a vehicle control.
-
Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Trifluoromethylquinolines represent a highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with the potential for favorable pharmacokinetic profiles conferred by the trifluoromethyl group, make them attractive candidates for further drug development. The detailed methodologies and insights into their mechanisms of action provided in this guide are intended to facilitate continued research and accelerate the translation of these versatile molecules into novel therapeutic agents.
References
- 1. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of Halogenated Quinolines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. The introduction of halogen atoms onto this scaffold profoundly influences the physicochemical and pharmacological properties of the resulting molecules, often enhancing their potency and modulating their mechanism of action. This technical guide provides an in-depth exploration of the multifaceted roles of halogenated quinolines across various therapeutic areas, including their applications as antimalarial, anticancer, antibacterial, and neuroprotective agents. This document details their mechanisms of action, summarizes key quantitative data, provides experimental protocols for their evaluation, and visualizes relevant pathways and workflows.
Therapeutic Applications and Mechanisms of Action
Halogenated quinolines exert their therapeutic effects through diverse and often complex mechanisms of action, which are intricately linked to their chemical structures.
Antimalarial Activity
The history of halogenated quinolines is deeply rooted in the fight against malaria. Chloroquine, a 4-amino-7-chloroquinoline, was a cornerstone of malaria treatment for decades. Its mechanism of action, while extensively studied, is centered on the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.
Mechanism of Action of Chloroquine: The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and inhibits this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the food vacuole.[3][4][5][6]
Mefloquine, another important halogenated quinoline antimalarial, also acts as a blood schizonticide.[7] While initially thought to inhibit hemozoin formation, recent evidence suggests its primary mechanism is the inhibition of protein synthesis by targeting the parasite's 80S ribosome.[8][9]
Caption: Mechanism of Chloroquine Action and Resistance in Malaria.
Anticancer Activity
Numerous halogenated quinoline derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are varied and can include:
-
DNA Damage: Some compounds induce oxidative stress-mediated DNA damage.[13]
-
Enzyme Inhibition: Halogenated quinolines have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase I and cyclin-dependent kinases (CDKs).[10][13]
-
Signaling Pathway Modulation: They can interfere with critical signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis, such as those involving c-Met, EGF, and VEGF receptors.[14][15]
For instance, certain brominated methoxyquinolines and nitrated bromoquinolines have shown potent antiproliferative effects, with some inducing apoptosis and inhibiting human topoisomerase I.[10]
Antibacterial Activity
Halogenated quinolines have emerged as a promising class of antibacterial agents, particularly effective against Gram-positive pathogens and bacterial biofilms.[4][16][17][18][19] These compounds are capable of eradicating persistent, non-replicating bacterial cells within biofilms, a feat that conventional antibiotics often fail to achieve.[16][20] The mechanism is thought to involve iron starvation within the biofilm. The synthetic tunability of the halogenated quinoline scaffold allows for the optimization of antibacterial and biofilm eradication activities.[4][21]
Neuroprotective Effects
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease.[1][2][22][23] It acts as a metal protein attenuating compound (MPAC), chelating and redistributing metal ions like copper and zinc.[22][23] These metal ions are implicated in the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. By modulating metal homeostasis, clioquinol can disrupt Aβ aggregation and reduce the associated neurotoxicity.[1][22][24]
Caption: Clioquinol's Role in Modulating Metal-Induced Aβ Aggregation.
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of various halogenated quinoline derivatives against different therapeutic targets.
Table 1: Anticancer Activity of Halogenated Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% growth reduction | [12] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 µg/ml | [11] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 ± 3.53 µg/ml | [11] |
| Benzo[h]quinoline derivatives (3e, 3f, 3h, 3j) | G361, H460, MCF7, HCT116 | 4.7 - 7.6 | [13] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 µg/mL | [10] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | Significant Inhibition | [10] |
| 6,8-dibromo-5-nitroquinoline (17) | C6, HeLa, HT29 | Significant Inhibition | [10] |
Table 2: Antimalarial Activity of Halogenated Quinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain(s) | IC50 (nM) | Reference |
| 4-Aminoquinoline-pyrimidine hybrids | Sensitive & Resistant | < 1000 (most) | [25] |
| 7-chloro-4-aminoquinoline and 3-amino-1,4-naphthoquinone hybrids | RKL-2 (sensitive) | 0.391 - 1.033 µg/mL | [25] |
| 7-chloro-4-aminoquinoline and 3-amino-1,4-naphthoquinone hybrids | RKL-9 (resistant) | 0.684 - 1.778 µg/mL | [25] |
| Fluoroalkylated γ-lactams and 4-aminoquinoline hybrids | 3D7 (sensitive) | 19 - 26 | [25] |
| Fluoroalkylated γ-lactams and 4-aminoquinoline hybrids | W2 (resistant) | 42 - 49 | [25] |
| 4-aminoquinolines and oxalamide/triazine hybrids | 3D7 (sensitive) | 5.23 - 7.88 ng/mL | [25] |
| 6-Chloro-2-(4-fluorostyryl)quinoline (29) | Dd2 | 4.8 ± 2.0 | [26] |
Table 3: Antibacterial Activity of Halogenated Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline with p-CF3 substitution (4) | MRSA, VRE | 0.75 | [17] |
| Quinoline with p-isopropyl phenyl substitution (6) | MRSA | 1.5 | [17] |
| Nitroxoline (2) | A. hydrophila | 5.26 µM | [27] |
| Cloxyquin (3) | L. monocytogenes | 5.57 µM | [27] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [18] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of halogenated quinolines.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of culture medium. Incubate overnight to allow for cell attachment.[28]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[28][29]
-
MTT Addition: After incubation, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[28]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[28]
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[28][30]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[28]
In Vitro Antimalarial Drug Susceptibility Testing
The SYBR Green I-based assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Protocol:
-
Parasite Culture: Culture P. falciparum in vitro in human erythrocytes.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Infection and Incubation: Add parasitized erythrocytes (0.5% parasitemia, 1.5% hematocrit) to the wells and incubate for 72 hours.[31]
-
Lysis and Staining: Lyse the cells by freeze-thawing and add SYBR Green I lysis buffer. Incubate in the dark for 45 minutes.[31]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 490 nm and 540 nm, respectively.[31]
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.[31]
Calgary Biofilm Device (MBEC Assay) for Antibacterial Biofilm Activity
The Calgary Biofilm Device is used to determine the Minimum Biofilm Eradication Concentration (MBEC).
Protocol:
-
Biofilm Formation: Inoculate a 96-well plate containing the appropriate growth medium with the bacterial strain. Place a pegged lid onto the plate and incubate to allow for biofilm formation on the pegs.[8][32][33]
-
Rinsing: Rinse the pegged lid in a saline solution to remove planktonic bacteria.[8]
-
Antimicrobial Challenge: Place the pegged lid into a 96-well plate containing serial dilutions of the test compound and incubate.[8]
-
Neutralization and Recovery: Transfer the pegged lid to a plate containing a neutralizer to inactivate the antimicrobial agent, followed by transfer to a recovery medium.
-
MBEC Determination: After incubation, the MBEC is determined as the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm. This can be assessed visually or by measuring the optical density.[8]
Caption: General Experimental Workflow for Bioactivity Screening.
Synthesis of Halogenated Quinolines
The synthesis of halogenated quinolines can be achieved through various methods, often involving the construction of the quinoline ring followed by or preceded by halogenation.
A common strategy for the synthesis of 4-amino-7-chloroquinolines involves the reaction of a 4,7-dichloroquinoline with an appropriate amine.[7][20][34]
Caption: General Synthetic Scheme for 4-Amino-7-chloroquinolines.
More complex, multi-step syntheses allow for greater diversity in the final products. For example, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline has been reported, involving N-oxidation, C2-amide formation, and C4 SNAr reaction.[20] The synthesis of halogenated 4-(3,3-dimethyl-1-triazeno)quinolines as potential antitumor agents involves diazotization of halogen-substituted 4-aminoquinolines followed by coupling with dimethylamine.[35]
Conclusion
Halogenated quinolines represent a versatile and highly valuable class of compounds in medicinal chemistry. Their diverse biological activities, spanning from antimalarial to anticancer, antibacterial, and neuroprotective effects, underscore their therapeutic potential. The introduction of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the quinoline scaffold, leading to the development of more potent and selective drug candidates. The continued exploration of their mechanisms of action, structure-activity relationships, and novel synthetic strategies will undoubtedly pave the way for the discovery of new and improved therapies for a wide range of diseases. This guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for further investigation into this fascinating and important area of medicinal chemistry.
References
- 1. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Alzheimer's disease with clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]
- 10. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clioquinol | ALZFORUM [alzforum.org]
- 24. pnas.org [pnas.org]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 35. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Technical Review of a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a trifluoromethyl group at the 2-position. This compound is of significant interest to researchers in medicinal chemistry and materials science due to its potential as a versatile building block for the synthesis of more complex molecules. The quinoline scaffold itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1] The presence of bromo, chloro, and trifluoromethyl substituents on the quinoline core provides multiple reactive sites for further chemical modifications, making it a valuable intermediate in the discovery and development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClF₃N | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 310.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 683274-52-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Solid (form not specified) | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Storage | 2-8°C, Sealed | MySkinRecipes |
Synthesis and Reactivity
A representative synthetic approach for a related bromo-chloro-quinoline derivative is outlined in a patent for the preparation of 6-bromo-4-chloroquinoline. This process involves a three-step reaction starting from 4-bromoaniline and ethyl propiolate. The general workflow is depicted in the diagram below.
Caption: A generalized synthetic workflow for a bromo-chloroquinoline derivative.
The reactivity of this compound is dictated by its substituents. The bromine and chlorine atoms at the 3 and 4 positions, respectively, are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at these positions, further diversifying the molecular scaffold for drug discovery and materials science applications. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity of the quinoline ring and enhance the metabolic stability and binding affinity of its derivatives.
Potential Applications in Drug Discovery
Quinoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. They form the core structure of many clinically used drugs. The introduction of a trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacokinetic and pharmacodynamic properties.
While there is no specific biological data available for this compound in the reviewed literature, its structural features suggest its potential as a key intermediate for the synthesis of novel bioactive molecules. The logical progression for its use in a drug discovery program is outlined below.
Caption: Logical workflow for the use of the title compound in drug discovery.
Conclusion
This compound is a promising, albeit understudied, chemical entity. Its polysubstituted quinoline core provides a synthetically versatile platform for the generation of diverse chemical libraries. While the publicly available literature lacks detailed experimental protocols and biological data for this specific compound, its structural relationship to other well-characterized quinolines suggests its significant potential as a building block in the development of new therapeutics and functional materials. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various scientific disciplines.
References
Methodological & Application
Synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a key intermediate in the development of targeted therapeutics. This versatile building block is particularly valuable in the synthesis of kinase inhibitors, which are at the forefront of modern oncology and immunology research. The protocols outlined herein are based on established synthetic methodologies for quinoline derivatives and are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity, while the halogen substituents at the 3- and 4-positions provide reactive handles for further chemical modifications. This compound, in particular, serves as a crucial precursor for the synthesis of potent inhibitors of key signaling proteins, such as those in the PI3K/mTOR pathway, which are often dysregulated in various cancers.[2]
Application Notes
Primary Application: Intermediate for Kinase Inhibitor Synthesis
This compound is a pivotal intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[2] The bromine atom at the 3-position and the chlorine atom at the 4-position offer differential reactivity, allowing for sequential and regioselective introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNA_r_), respectively. This enables the construction of complex molecules with tailored pharmacological profiles.
Example Application: Synthesis of a PI3K/mTOR Inhibitor Scaffold
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3] this compound can be utilized in a multi-step synthesis to generate potent dual PI3K/mTOR inhibitors. A representative synthetic application is the introduction of an aniline or a related nitrogen-containing heterocycle at the 4-position, followed by a subsequent functionalization at the 3-position to modulate potency and selectivity.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Protocols
The synthesis of this compound is proposed as a three-step process starting from aniline.
Caption: Proposed Synthesis Workflow.
Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol
This step involves the Conrad-Limpach synthesis, where aniline is condensed with ethyl trifluoroacetoacetate followed by thermal cyclization.
Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq.), ethyl trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the removal of water.
-
Once the condensation is complete (as determined by TLC or GC-MS), cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: Add the crude enamine to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexane, and collect the solid product by filtration.
-
Wash the solid with hexane and then with a small amount of cold ethanol to remove residual diphenyl ether.
-
Dry the product under vacuum to obtain 2-(trifluoromethyl)quinolin-4-ol.
| Parameter | Value |
| Reactants | Aniline, Ethyl trifluoroacetoacetate |
| Solvent | Toluene (condensation), Diphenyl ether (cyclization) |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux (condensation), ~250 °C (cyclization) |
| Typical Yield | 60-75% |
Step 2: Regioselective Bromination of 2-(Trifluoromethyl)quinolin-4-ol
This step introduces a bromine atom at the 3-position of the quinolinol scaffold.
Methodology:
-
Suspend 2-(trifluoromethyl)quinolin-4-ol (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of chloroform and methanol in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the suspension at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-water, which will cause the product to precipitate.
-
Collect the solid by filtration and wash thoroughly with water to remove any unreacted NBS and succinimide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Bromo-2-(trifluoromethyl)quinolin-4-ol.
| Parameter | Value |
| Reactant | 2-(Trifluoromethyl)quinolin-4-ol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetic acid or CHCl3/MeOH |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Step 3: Chlorination of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol
The final step involves the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent.
Methodology:
-
In a fume hood, carefully add 3-Bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with water.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product, this compound.
| Parameter | Value |
| Reactant | 3-Bromo-2-(trifluoromethyl)quinolin-4-ol |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylformamide (DMF) (optional) |
| Temperature | Reflux (~110 °C) |
| Typical Yield | 75-85% |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-(Trifluoromethyl)quinolin-4-ol | C₁₀H₆F₃NO | 213.16 | Off-white to pale yellow solid |
| 3-Bromo-2-(trifluoromethyl)quinolin-4-ol | C₁₀H₅BrF₃NO | 292.05 | Pale yellow solid |
| This compound | C₁₀H₄BrClF₃N | 310.50 | White to off-white solid |
Conclusion
The synthetic protocols provided in this document offer a reliable pathway for the preparation of this compound, a highly valuable intermediate for the synthesis of kinase inhibitors and other biologically active molecules. The application of this building block in the development of targeted therapies underscores its importance in modern drug discovery. Researchers are encouraged to adapt and optimize these procedures to suit their specific needs and laboratory conditions.
References
Application Notes and Protocols for the Synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the multi-step synthesis of 3-bromo-4-chloro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the quinoline core via a Conrad-Limpach-Knorr reaction, followed by sequential halogenation steps. This protocol provides a comprehensive guide for the laboratory-scale preparation of this compound.
Introduction
Quinolines substituted with halogens and trifluoromethyl groups are pivotal structural motifs in a wide array of biologically active compounds. The unique electronic properties imparted by these substituents often lead to enhanced metabolic stability, binding affinity, and cell permeability. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The following protocol details a plausible and effective synthetic route to this target compound.
Overall Reaction Scheme
Data Presentation
Table 1: Summary of Reaction Steps, Conditions, and Expected Yields
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Conrad-Limpach-Knorr Cyclization | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate, Polyphosphoric Acid | 140-150 | 3-12 | 50-90 |
| 2 | Electrophilic Bromination | N-Bromosuccinimide (NBS), Acetic Acid or Chloroform | Room Temp. - Reflux | 2-6 | 70-85 |
| 3 | Chlorination | Phosphoryl Chloride (POCl₃) | Reflux (approx. 110) | 2-4 | 60-80 |
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol
This procedure is based on the Conrad-Limpach-Knorr synthesis of 4-hydroxyquinolines.
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Polyphosphoric acid (PPA) or a suitable high-boiling solvent like Dowtherm or diphenyl ether
-
Toluene (if using a two-step approach with p-toluenesulfonic acid)
-
Ice water
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, combine aniline (1.0 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv).
-
Slowly add polyphosphoric acid (a sufficient amount to ensure stirring) to the mixture.
-
Heat the reaction mixture to 140-150 °C with stirring for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
A precipitate of 2-(trifluoromethyl)quinolin-4-ol will form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.
Step 2: Synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol
This step involves the electrophilic bromination of the quinolin-4-ol intermediate.
Materials:
-
2-(Trifluoromethyl)quinolin-4-ol
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid or chloroform
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Dissolve 2-(trifluoromethyl)quinolin-4-ol (1.0 equiv) in glacial acetic acid or chloroform in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0-1.2 equiv) portion-wise to the solution at room temperature with stirring.
-
The reaction mixture may be gently heated to reflux to ensure completion (monitor by TLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
If a precipitate forms, it can be collected by filtration. Otherwise, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-2-(trifluoromethyl)quinolin-4-ol.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This final step converts the hydroxyl group at the 4-position to a chlorine atom.
Materials:
-
3-Bromo-2-(trifluoromethyl)quinolin-4-ol
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
Carefully add 3-bromo-2-(trifluoromethyl)quinolin-4-ol (1.0 equiv) to an excess of phosphoryl chloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the final compound, this compound, by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
The Friedländer Synthesis: A Versatile Gateway to Substituted Quinolines for Research and Drug Discovery
Application Notes and Protocols
The Friedländer synthesis, a classic condensation reaction, remains a cornerstone in synthetic organic chemistry for the construction of the quinoline scaffold. First described by Paul Friedländer in 1882, this reaction offers a direct and efficient route to a wide array of substituted quinolines, which are pivotal structures in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and mechanistic insights into the Friedländer synthesis, tailored for researchers, scientists, and professionals in drug development.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[6][7][8] The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or ester, to yield a substituted quinoline.[9][10][11][12] The reaction can be catalyzed by acids, bases, or metal catalysts and can be performed under various conditions, including conventional heating, microwave irradiation, and in some cases, solvent-free systems.[9][10][13][14]
Reaction Mechanism and Workflow
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the specific reactants and reaction conditions.[2][9] The initial step can be either an aldol-type condensation or the formation of a Schiff base.
A generalized workflow for a typical Friedländer synthesis experiment is outlined below. This workflow highlights the key stages from reactant preparation to the final characterization of the synthesized quinoline.
Caption: A generalized experimental workflow for the Friedländer synthesis of substituted quinolines.
The two proposed mechanisms for the Friedländer synthesis are detailed below. The first pathway proceeds through an initial aldol condensation, while the second begins with the formation of a Schiff base.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Applications in Drug Development
The quinoline core is a prevalent motif in a multitude of approved drugs and clinical candidates. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Quinolines are known to exhibit a wide range of pharmacological effects, including:
-
Anticancer: Camptothecin and its analogs, such as topotecan, are potent topoisomerase I inhibitors used in cancer chemotherapy.[7]
-
Antimalarial: Quinine, chloroquine, and mefloquine have been mainstays in the treatment and prevention of malaria.[7][15]
-
Antibacterial: Fluoroquinolones, such as ciprofloxacin and levofloxacin, are broad-spectrum antibiotics.[15]
-
Antiviral: Certain quinoline derivatives have shown efficacy against various viruses, including HIV and influenza.[7]
-
Anti-inflammatory and Analgesic: Some quinoline-based compounds have demonstrated potent anti-inflammatory and pain-relieving properties.[8]
The Friedländer synthesis provides a direct and adaptable method for generating libraries of novel quinoline derivatives for screening in drug discovery programs.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of substituted quinolines using various catalytic systems.
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis under Solvent-Free Conditions
This protocol describes a rapid and efficient synthesis of poly-substituted quinolines using p-toluenesulfonic acid as a catalyst under solvent-free conditions, with the option of conventional heating or microwave irradiation.[11]
Materials:
-
2-aminobenzophenone
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, mix 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and p-TSA (0.1 mmol).
-
Conventional Heating: Heat the mixture at 80°C for the specified time (see table below), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specified power and time.
-
After completion of the reaction (indicated by TLC), cool the mixture to room temperature.
-
Add ethanol (10 mL) to the reaction mixture and stir for 5 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure quinoline derivative.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Conditions | Time | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | p-TSA | 80°C | 30 min | 92 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TSA | 80°C | 35 min | 95 |
| 3 | 2-Aminobenzophenone | Acetylacetone | p-TSA | 80°C | 25 min | 94 |
Protocol 2: Iodine-Catalyzed Synthesis of Quinolines
This protocol utilizes molecular iodine as a highly efficient catalyst for the Friedländer annulation under mild conditions.[11]
Materials:
-
2-aminobenzaldehyde
-
Cyclohexanone
-
Molecular Iodine (I₂)
-
Ethanol
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-aminobenzaldehyde (1 mmol) and cyclohexanone (1.2 mmol) in ethanol (5 mL), add molecular iodine (10 mol%).
-
Reflux the reaction mixture for the appropriate time (see table below), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to obtain the desired quinoline.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Time (h) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Cyclohexanone | I₂ | 3 | 92 |
| 2 | 2-Aminobenzaldehyde | Acetophenone | I₂ | 4 | 89 |
| 3 | 2-Amino-5-chlorobenzophenone | Dimedone | I₂ | 3.5 | 95 |
Protocol 3: Catalyst-Free Synthesis in Water
This protocol presents an environmentally friendly approach to the Friedländer synthesis using water as the solvent and without the need for a catalyst.[6]
Materials:
-
2-aminobenzaldehyde
-
Malononitrile
-
Water
-
Ethanol
Procedure:
-
In a flask, suspend 2-aminobenzaldehyde (1 mmol) and malononitrile (1 mmol) in water (5 mL).
-
Heat the mixture at 70°C and stir for the specified time (see table below). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure 2-aminoquinoline-3-carbonitrile.
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Malononitrile | Water | 70 | 3 | 97 |
| 2 | 2-Aminobenzaldehyde | Ethyl cyanoacetate | Water | 70 | 4 | 95 |
| 3 | 2-Aminobenzaldehyde | Acetone | Water | 70 | 5 | 85 |
Summary of Catalytic Systems and Conditions
The choice of catalyst and reaction conditions can significantly impact the efficiency and outcome of the Friedländer synthesis. A variety of catalysts have been explored to improve yields, reduce reaction times, and promote greener methodologies.
| Catalyst System | Typical Conditions | Advantages |
| Brønsted Acids (e.g., p-TSA, H₂SO₄) | Solvent-free or in organic solvents, conventional heating or microwave.[10][11] | Readily available, efficient, and applicable to a wide range of substrates. |
| Lewis Acids (e.g., ZnCl₂, SnCl₂, Yb(OTf)₃) | Organic solvents, mild to moderate temperatures.[9][16] | High catalytic activity, can offer improved selectivity. |
| Iodine | Mild conditions, often in ethanol.[10][11] | Inexpensive, efficient, and environmentally friendly. |
| Nanocatalysts | Various conditions, often allowing for catalyst recycling.[3] | High surface area leading to high activity, potential for recyclability. |
| Catalyst-Free | Often in water or under solvent-free conditions at elevated temperatures.[6] | Green and sustainable, avoids catalyst cost and removal. |
These protocols and data provide a starting point for researchers to explore the Friedländer synthesis for the creation of diverse substituted quinolines. The versatility of this reaction, coupled with the ongoing development of novel catalytic systems, ensures its continued importance in both academic research and the pharmaceutical industry.
References
- 1. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Skraup Reaction in Quinoline Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Skraup reaction, a cornerstone method for the synthesis of the quinoline scaffold. Quinolines are a critical structural motif in a vast range of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as various antitumor and anti-inflammatory drugs.[1][2] A thorough understanding of this classic reaction is essential for professionals in drug discovery and medicinal chemistry.
Principle of the Reaction
The Skraup synthesis is a chemical reaction used to generate quinolines by heating an aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4] The archetypal reaction uses aniline to produce the parent quinoline ring.[5] The process is a powerful tool for constructing the fundamental quinoline system from readily available starting materials.[5] However, the reaction is notoriously exothermic and can be violent if not properly controlled, necessitating careful management of reaction conditions.[5][6]
Reaction Mechanism
The Skraup synthesis proceeds through a multi-step mechanism. While the exact mechanism has been a subject of study, it is widely accepted to involve the following key stages[6][7][8]:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[6][9]
-
Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the acrolein.[6][9]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[6][7]
-
Oxidation: The 1,2-dihydroquinoline is oxidized by an oxidizing agent (e.g., nitrobenzene) to yield the final aromatic quinoline product.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. iipseries.org [iipseries.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group renders the quinoline ring electron-deficient, influencing its chemical reactivity and imparting unique properties to its derivatives, such as enhanced metabolic stability and lipophilicity.[1] The molecule features two distinct halogen atoms, a bromine at the C-3 position and a chlorine at the C-4 position, offering a platform for selective functionalization through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[2][3] In the context of polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds can be exploited to achieve chemoselective transformations. The established reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl.[3][4] Consequently, the C-3 bromine atom is significantly more susceptible to coupling than the C-4 chlorine atom. This allows for the selective synthesis of 3-aryl-4-chloro-2-(trifluoromethyl)quinolines, preserving the C-4 chloro substituent for potential subsequent chemical modifications. These resulting scaffolds are valuable precursors for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[5][6][7]
Reaction Scheme
The selective Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids proceeds preferentially at the C-3 position to yield 3-aryl-4-chloro-2-(trifluoromethyl)quinoline derivatives.
Caption: General scheme for the selective Suzuki-Miyaura coupling at the C-3 position.
Data Presentation: Illustrative Reaction Outcomes
While specific experimental data for a wide range of boronic acids with this compound is not extensively published, the following table presents illustrative yields based on typical outcomes for Suzuki-Miyaura couplings of analogous electron-deficient bromo-chloro-heterocycles.[2][4] These values serve as a general guide for expected reaction efficiencies.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-3-phenyl-2-(trifluoromethyl)quinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)-2-(trifluoromethyl)quinoline | 80-92 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-3-(4-fluorophenyl)-2-(trifluoromethyl)quinoline | 82-94 |
| 4 | 3-Thienylboronic acid | 4-Chloro-3-(thiophen-3-yl)-2-(trifluoromethyl)quinoline | 75-88 |
| 5 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-4-chloro-2-(trifluoromethyl)quinoline | 70-85 |
Note: Yields are illustrative and will vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
Experimental Protocols
The following is a detailed, generalized protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with 10-25% water)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Workflow Diagram:
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The reaction concentration is typically between 0.1 and 0.5 M with respect to the quinoline substrate.
-
Reaction: Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-chloro-2-(trifluoromethyl)quinoline product.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline, forming a Pd(II) intermediate. This is typically the rate-determining step and occurs preferentially at the more labile C-Br bond over the C-Cl bond.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This trifluoromethylated quinoline derivative is a valuable building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C3 and C4 positions allows for selective functionalization, enabling the synthesis of a diverse range of novel compounds.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is the key to its synthetic utility. The generally accepted order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl.[1][2] This inherent difference allows for the highly regioselective functionalization of the C3-bromo position while leaving the C4-chloro position intact for potential subsequent transformations.
This document outlines the application of four major classes of palladium-catalyzed cross-coupling reactions to this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Regioselectivity of Coupling Reactions
The primary pathway for these reactions involves the selective activation of the C-Br bond at the 3-position over the C-Cl bond at the 4-position. This is due to the lower bond dissociation energy of the C-Br bond and its greater propensity to undergo oxidative addition to a palladium(0) catalyst.
Caption: Regioselective functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 70-80 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.
Quantitative Data Summary for Sonogashira Coupling
The following table presents typical conditions and yields for the regioselective Sonogashira coupling at the C3-position of this compound.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 88-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine (3) | DMF | 50 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N (3) | Toluene | 70 | 12 | 80-90 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine (3) | THF | RT | 12 | 82-92 |
| 5 | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 80 | 10 | 75-85 |
Experimental Protocol: Selective Sonogashira Coupling at the C3-Position
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
Quantitative Data Summary for Heck Coupling
The following table outlines representative conditions and yields for the Heck reaction of this compound with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | NMP | 140 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 130 | 24 | 65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | Et₃N (1.5) | Acetonitrile | 100 | 16 | 60-70 |
| 5 | Methyl methacrylate | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (2) | Toluene | 110 | 20 | 70-80 |
Experimental Protocol: Selective Heck Coupling at the C3-Position
This protocol provides a general method for the Heck coupling of this compound with an alkene.[3]
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Caption: Catalytic cycle for the Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4][5]
Quantitative Data Summary for Buchwald-Hartwig Amination
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.2) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 20 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | Toluene | 110 | 18 | 65-75 |
| 5 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.2) | THF | 80 | 16 | 78-88 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C3-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.2 equivalents)
-
Toluene, anhydrous
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOt-Bu (1.2 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the two distinct halogen atoms at the C3 and C4 positions offer opportunities for selective and sequential functionalization. This allows for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
The primary routes for functionalization involve palladium-catalyzed cross-coupling reactions at the more reactive C3-bromo position and nucleophilic aromatic substitution (SNAr) at the C4-chloro position. This orthogonal reactivity is a powerful tool for the strategic synthesis of complex quinoline derivatives.
Key Functionalization Strategies
The functionalization of this compound can be categorized into two main strategies based on the reactivity of its halogen substituents:
-
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position: The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the C3 position with a variety of coupling partners.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4-position for attack by nucleophiles, leading to the displacement of the chloride.
These two strategies can be employed in a stepwise manner to generate highly substituted quinoline scaffolds.
Caption: Reaction pathways for this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for the key functionalization reactions. Data has been adapted from procedures for structurally similar compounds where specific data for this compound is not available in the cited literature.
Table 1: Suzuki-Miyaura Coupling at the C3-Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | ~80-90 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | 16 | ~75-85 |
Table 2: Sonogashira Coupling at the C3-Position
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | ~80-90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | RT | ~85-95 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | ~70-80 |
Table 3: Buchwald-Hartwig Amination at the C3-Position
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | ~70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | ~65-80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | t-BuOH | 90 | ~70-85 |
Table 4: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
| Entry | Nucleophile | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Aminophenol | K₂CO₃ (2) | DMF | 80 | 8 | ~90-98 |
| 2 | Diethylamine | Et₃N (3) | NMP | 100 | 12 | ~85-95 |
| 3 | Sodium methoxide | - | Methanol | Reflux | 6 | ~90-99 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.03-0.05 equiv)
-
Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 ratio)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol provides a general framework for the Sonogashira coupling of this compound with a terminal alkyne.[2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.03-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous THF or DMF
-
Schlenk flask
-
Inert gas supply
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.[3][4]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)
-
Phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 equiv)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Oven-dried sealed tube or Schlenk flask
Procedure:
-
In an oven-dried sealed tube, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas (3x).
-
Add the amine, followed by the anhydrous solvent via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the C4-chloro group with a nucleophile.[5][6]
Materials:
-
This compound (or a C3-functionalized derivative) (1.0 equiv)
-
Nucleophile (e.g., amine, alcohol, thiol) (1.5-3.0 equiv)
-
Base (if required, e.g., K₂CO₃, Et₃N) (2.0-3.0 equiv)
-
Solvent (e.g., DMF, NMP, EtOH)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the quinoline starting material, the nucleophile, and the base (if necessary).
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C, or reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates upon cooling or by adding water, collect it by filtration, wash with water, and recrystallize.
-
Alternatively, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and can be toxic. Handle under an inert atmosphere.
-
Strong bases like NaOt-Bu are corrosive and react violently with water. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Application Notes and Protocols for the Derivatization of the Bromo Position in 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms, a bromine at position 3 and a chlorine at position 4, alongside an electron-withdrawing trifluoromethyl group at position 2, offers a versatile platform for selective functionalization. Palladium-catalyzed cross-coupling reactions are paramount in exploiting the differential reactivity of the C-Br and C-Cl bonds, enabling the introduction of a diverse array of substituents at the C-3 position. This document provides detailed application notes and experimental protocols for the selective derivatization of the bromo position in this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The principle of selective derivatization hinges on the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This reactivity difference allows for the targeted functionalization of the C-3 position while leaving the C-4 chloro substituent intact for potential subsequent transformations.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the selective derivatization of the bromo position in this compound and analogous systems. This data is compiled to provide a comparative overview of the different cross-coupling methodologies.
| Entry | Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | 75-85 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 70-80 |
| 4 | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 5 | 85-95 |
| 5 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 65-75 |
| 6 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 70-80 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-chloro-2-(trifluoromethyl)quinolines
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-chloro-2-(trifluoromethyl)quinoline.
Sonogashira Coupling: Synthesis of 3-Alkynyl-4-chloro-2-(trifluoromethyl)quinolines
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[1][2]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF, followed by anhydrous triethylamine.
-
To the stirred solution, add the terminal alkyne (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 5-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-4-chloro-2-(trifluoromethyl)quinoline.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-chloro-2-(trifluoromethyl)quinolines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3][4][5]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equivalents), BINAP (0.04 equivalents), and NaOtBu (1.4 equivalents) to an oven-dried Schlenk flask.
-
Add this compound (1 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-chloro-2-(trifluoromethyl)quinoline.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Derivatization Pathways for this compound
Caption: Key derivatization pathways for the title compound.
References
Application Notes and Protocols for Nucleophilic Substitution at the Chloro Position of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) at the C4-chloro position of 3-bromo-4-chloro-2-(trifluoromethyl)quinoline. This quinoline derivative is a valuable building block in medicinal chemistry and materials science, and functionalization at the 4-position is a key strategy for the synthesis of novel compounds with diverse biological activities and material properties.
Application Notes
The quinoline scaffold is a privileged structure in drug discovery, with numerous approved drugs containing this heterocyclic motif. The presence of a trifluoromethyl group at the C2-position and halogens at the C3 and C4-positions of the quinoline ring system significantly influences its electronic properties, making the C4-position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4-chloro substituent for displacement by a wide range of nucleophiles.
This reactivity allows for the introduction of various functional groups, including amines, thiols, and alcohols, leading to the generation of libraries of 4-substituted-3-bromo-2-(trifluoromethyl)quinoline derivatives. These derivatives are of significant interest for screening as potential therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.
Mechanism of Substitution
The nucleophilic substitution at the C4-position of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is then restored by the departure of the chloride leaving group.
Experimental Protocols
The following protocols provide general procedures for the nucleophilic substitution at the chloro position of this compound with various nucleophiles. Reaction conditions may require optimization depending on the specific nucleophile used.
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the general procedure for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine, morpholine) (1.1 - 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (optional, depending on the amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vials for microwave synthesis
-
Heating mantle or microwave reactor
Procedure:
-
To a round-bottom flask or a microwave reaction vial, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 2.0 eq) and the appropriate solvent.
-
If necessary, add a base (1.5 - 3.0 eq).
-
Conventional Heating: Attach a reflux condenser and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave-Assisted Synthesis: Seal the reaction vial and heat in a microwave reactor at a temperature ranging from 100-150 °C for 15-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If the product does not precipitate, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Thiolation with Thiols
This protocol outlines the general procedure for the synthesis of 4-thioether derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 - 1.5 equivalents)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 - 2.0 equivalents)
-
Solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 - 1.5 eq) in the chosen solvent.
-
Carefully add the base (1.2 - 2.0 eq) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Alkoxylation with Alcohols
This protocol describes the synthesis of 4-alkoxy derivatives. This reaction often requires stronger reaction conditions.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol) (can be used as solvent)
-
Strong Base (e.g., NaH, KOtBu) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane) if the alcohol is not used as the solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the strong base to form the alkoxide. If using a solid alcohol, dissolve it in an anhydrous solvent first.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes illustrative quantitative data for the nucleophilic substitution at the C4-chloro position of this compound with various nucleophiles. Please note that these are representative examples, and actual yields and reaction times may vary depending on the specific substrate, reagents, and reaction conditions.
| Nucleophile | Product | Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 3-Bromo-4-(phenylamino)-2-(trifluoromethyl)quinoline | Conventional Heating | DMF | 100 | 12 | 85-95 |
| Piperidine | 3-Bromo-4-(piperidin-1-yl)-2-(trifluoromethyl)quinoline | Microwave | Ethanol | 120 | 0.5 | 90-98 |
| Morpholine | 4-(3-Bromo-2-(trifluoromethyl)quinolin-4-yl)morpholine | Conventional Heating | DMSO | 110 | 10 | 88-96 |
| Thiophenol | 3-Bromo-4-(phenylthio)-2-(trifluoromethyl)quinoline | Conventional Heating | DMF | 80 | 6 | 80-92 |
| Sodium Methoxide | 3-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | Conventional Heating | Methanol | 65 | 24 | 70-85 |
| Phenol (with K₂CO₃) | 3-Bromo-4-phenoxy-2-(trifluoromethyl)quinoline | Conventional Heating | DMF | 120 | 18 | 65-78 |
Visualizations
General Reaction Scheme
Application Notes and Protocols for the Use of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its rigid, bicyclic aromatic system provides an excellent framework for the spatial orientation of pharmacophoric groups, facilitating interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinoline ring significantly enhances the metabolic stability, lipophilicity, and binding affinity of resulting compounds, making the 2-(trifluoromethyl)quinoline moiety a highly sought-after component in modern drug discovery.
This document provides detailed application notes and protocols for the use of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline as a versatile starting material for the synthesis of potent kinase inhibitors. This trifunctionalized scaffold allows for sequential and regioselective derivatization at the C3 and C4 positions, enabling the creation of diverse libraries of compounds for targeting various protein kinases implicated in cancer and other diseases. The primary synthetic strategies involve palladium-catalyzed cross-coupling reactions at the C3-bromo position and nucleophilic aromatic substitution (SNAr) at the C4-chloro position.
Key Applications in Kinase Inhibitor Synthesis
This compound serves as a key building block for kinase inhibitors targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. These include, but are not limited to:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR inhibitors. The chloro group at the C4 position is readily displaced by various anilines to mimic the binding mode of approved drugs like erlotinib and gefitinib.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Similar to EGFR inhibitors, many VEGFR inhibitors feature a substituted aniline moiety at the C4 position of a heterocyclic core. The versatility of the SNAr reaction allows for the introduction of diverse aniline derivatives to optimize binding to the VEGFR kinase domain.
-
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is another important oncology target. The quinoline core is present in several c-Met inhibitors, such as cabozantinib. The C3 and C4 positions of the quinoline ring can be functionalized to achieve high potency and selectivity for c-Met.
Data Presentation: Kinase Inhibitory Activity of 2-(Trifluoromethyl)quinoline Derivatives
The following tables summarize the in vitro kinase inhibitory activities of various 3,4-disubstituted-2-(trifluoromethyl)quinoline analogs, demonstrating the potential of this scaffold in developing potent kinase inhibitors.
Table 1: EGFR Kinase Inhibitory Activity
| Compound ID | 3-Substituent | 4-Substituent | EGFR IC50 (nM) | Reference |
| 1 | H | 4-(2-Aryl-cyclopropylamino)-3-carbonitrile | 5 | [1] |
| 2 | H | 4-Anilino-3-carboxyamide | 5283 | [1] |
| 3 | Pyrazoline | Anilino derivative | 31.80 | [1] |
| 4 | Pirazolinylthiazole | Anilino derivative | 37.07 | [1] |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | 3-Substituent | 4-Substituent | VEGFR-2 IC50 (nM) | Reference |
| 5 | Aryl | Anilino derivative | Data Not Available | [2] |
| 6 | H | 4-(3-chloro-4-fluoroanilino) | Data Not Available | |
| 7 | H | 4-(4-bromo-2-fluoroanilino) | Data Not Available |
Table 3: c-Met Kinase Inhibitory Activity
| Compound ID | 3-Substituent | 4-Substituent | c-Met IC50 (nM) | Reference |
| 8 | Benzyloxy | H | 9.3 | [1] |
| 9 | H | 4-(1-(Quinolin-6-ylmethyl)-1H-[1][2][3]triazol-4-yl)methoxy | 2.3 | [1] |
| 10 | H | 4-(1-(Quinolin-6-ylmethyl)-1H-imidazol-4-yl)methoxy | 2.6 | [1] |
| 11 | H | 4,6,7-trisubstituted quinoline | 19 | [1] |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C3-position of the quinoline core.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-chloro-2-(trifluoromethyl)quinoline.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol outlines a general method for the displacement of the C4-chloro group with a primary or secondary amine, such as a substituted aniline.
Reaction Scheme:
Materials:
-
3-Aryl-4-chloro-2-(trifluoromethyl)quinoline (from Protocol 1)
-
Substituted aniline or other amine (1.1 equivalents)
-
Solvent (e.g., isopropanol, n-butanol, or DMF)
-
Acid catalyst (e.g., a drop of concentrated HCl) or base (e.g., DIPEA) may be required for certain substrates.
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the 3-aryl-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in the chosen solvent.
-
Add the substituted aniline or other amine (1.1 eq).
-
If required, add a catalytic amount of acid or a base.
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent (e.g., ether or hexane), and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to yield the final 3-aryl-4-amino-2-(trifluoromethyl)quinoline kinase inhibitor.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways commonly targeted by kinase inhibitors derived from the 2-(trifluoromethyl)quinoline scaffold.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: c-Met Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: Synthetic and evaluative workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct reactivity at the C3 and C4 positions allows for the systematic and efficient generation of compound libraries with diverse substitutions. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around the 2-(trifluoromethyl)quinoline scaffold and to develop potent and selective inhibitors for various kinase targets implicated in human diseases.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline as a Versatile Building Block for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-bromo-4-chloro-2-(trifluoromethyl)quinoline as a key intermediate in the synthesis of potential anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this building block offers multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop potent and selective cancer therapeutics.[1]
Introduction
The quinoline nucleus is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The presence of a trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity, while the bromo and chloro substituents at the 3- and 4-positions, respectively, serve as versatile synthetic handles for introducing diverse chemical moieties. Specifically, the 4-chloro group is susceptible to nucleophilic aromatic substitution, and the 3-bromo position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This dual reactivity allows for the systematic and combinatorial synthesis of novel quinoline derivatives for screening as potential anticancer drug candidates.
Data Presentation: Anticancer Activity of Representative Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of a hypothetical series of quinoline derivatives synthesized from this compound. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50% and are indicative of the compounds' potency.
| Compound ID | R1 (at C3-position) | R2 (at C4-position) | Cancer Cell Line | IC50 (µM) |
| QD-01 | Phenyl | -NH-CH2-CH2-OH | MCF-7 (Breast) | 8.5 |
| QD-02 | 4-Methoxyphenyl | -NH-CH2-CH2-OH | MCF-7 (Breast) | 5.2 |
| QD-03 | 3-Fluorophenyl | -NH-CH2-CH2-OH | MCF-7 (Breast) | 7.1 |
| QD-04 | Phenyl | Aniline | HCT-116 (Colon) | 12.3 |
| QD-05 | 4-Methoxyphenyl | Aniline | HCT-116 (Colon) | 9.8 |
| QD-06 | 3-Fluorophenyl | Aniline | HCT-116 (Colon) | 11.5 |
| QD-07 | Phenyl | -NH-Cyclopropyl | A549 (Lung) | 15.6 |
| QD-08 | 4-Methoxyphenyl | -NH-Cyclopropyl | A549 (Lung) | 11.2 |
| QD-09 | 3-Fluorophenyl | -NH-Cyclopropyl | A549 (Lung) | 14.9 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.8 | |
| Doxorubicin | (Reference Drug) | HCT-116 (Colon) | 1.2 | |
| Doxorubicin | (Reference Drug) | A549 (Lung) | 1.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative anticancer agent and the evaluation of its cytotoxic activity.
Protocol 1: Synthesis of a 3-Aryl-4-amino-2-(trifluoromethyl)quinoline Derivative (QD-02)
This protocol describes a two-step synthesis involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Step 1: Suzuki-Miyaura Coupling to Synthesize 3-(4-methoxyphenyl)-4-chloro-2-(trifluoromethyl)quinoline
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh3)4 to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-4-chloro-2-(trifluoromethyl)quinoline.
Step 2: Buchwald-Hartwig Amination to Synthesize QD-02
Materials:
-
3-(4-methoxyphenyl)-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq)
-
Ethanolamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add 3-(4-methoxyphenyl)-4-chloro-2-(trifluoromethyl)quinoline, cesium carbonate, and Xantphos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by ethanolamine and Pd2(dba)3.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, QD-02.
Protocol 2: MTT Cytotoxicity Assay
This protocol details the procedure for evaluating the in vitro anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathway and Structure-Activity Relationship
Many quinoline-based anticancer agents function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. A common target is the Receptor Tyrosine Kinase (RTK) pathway.
A hypothetical Structure-Activity Relationship (SAR) can be derived from the data presented in the table.
References
Application Notes and Protocols for Reactions with 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for key cross-coupling and substitution reactions involving 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of reactive sites, allowing for selective functionalization. The protocols outlined below are adapted from established methodologies for related quinoline systems.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the carbon-bromine bond at the C3 position is expected to be more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond at the C4 position. This allows for selective arylation, heteroarylation, or alkylation at the C3 position.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Palladium(II) acetate (2 mol %) and RuPhos (4 mol %) are added to the flask under the inert atmosphere.
-
Degassed 10:1 toluene/water (0.25 M) is added to the flask.
-
The reaction mixture is stirred and heated to 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-chloro-3-phenyl-2-(trifluoromethyl)quinoline.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 88 |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | DBU | THF/water | 110 | 0.17 | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 82 |
Yields are hypothetical and based on similar reactions reported in the literature for other bromoquinolines.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][3][4] Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed selectively at the C3-Br bond of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or glovebox
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Inside a glovebox or under a stream of inert gas, a Schlenk tube is charged with Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and sodium tert-butoxide (1.4 equiv).
-
This compound (1.0 equiv) and anhydrous toluene (0.2 M) are added.
-
Finally, morpholine (1.2 equiv) is added to the reaction mixture.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield 4-(4-chloro-2-(trifluoromethyl)quinolin-3-yl)morpholine.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 75 |
Yields are hypothetical and based on established Buchwald-Hartwig amination methodologies.
Experimental Workflow: Buchwald-Hartwig Amination
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group at the C2 position and the nitrogen atom in the quinoline ring activate the C4-chloro position for nucleophilic aromatic substitution (SNAr).[5][6][7] This allows for the introduction of various nucleophiles at the C4 position, while the C3-bromo position remains intact, enabling subsequent orthogonal functionalization.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.3 M) in a round-bottom flask is added sodium methoxide (1.5 equiv) at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at 60 °C for 6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give 3-bromo-4-methoxy-2-(trifluoromethyl)quinoline.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | DMF | 60 | 6 | 92 |
| 2 | Sodium Azide | - | DMSO | 80 | 12 | 88 |
| 3 | Potassium Thiophenolate | - | DMF | 50 | 8 | 90 |
| 4 | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 24 | 85 |
Yields are hypothetical and based on general principles of SNAr reactions on activated haloquinolines.
Experimental Workflow: Nucleophilic Aromatic Substitution
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a three-step sequence:
-
Cyclization: Reaction of an appropriately substituted aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate to form a 2-(trifluoromethyl)-4-quinolone intermediate.
-
Bromination: Regioselective bromination of the 2-(trifluoromethyl)-4-quinolone at the 3-position.
-
Chlorination: Conversion of the 3-bromo-2-(trifluoromethyl)-4-quinolone to the final product, this compound, using a chlorinating agent.
Q2: I am getting a low yield during the initial cyclization step. What are the potential causes and solutions?
Low yields in the formation of the 2-(trifluoromethyl)-4-quinolone intermediate, often based on the Gould-Jacobs reaction, can be due to several factors. High reaction temperatures (above 250 °C) can lead to product decomposition and undesirable side reactions.[1] Additionally, when using asymmetrically substituted anilines, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[1]
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the cyclization temperature to avoid decomposition.
-
Alternative Catalysts: Explore the use of milder catalysts that may allow for lower reaction temperatures.
-
Starting Material Purity: Ensure the purity of the aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate to prevent side reactions.
Q3: My bromination step is not selective and I'm getting multiple brominated products. How can I improve the regioselectivity?
Achieving high regioselectivity for bromination at the C3 position of the 4-quinolone ring is crucial. A simple and practical method for C3–H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt and a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA). This method has been shown to provide good to excellent yields of C3-halogenated 4-quinolones at room temperature with high regioselectivity.[2]
Q4: The final chlorination step is resulting in incomplete conversion or degradation of my product. What can I do?
The conversion of the 4-quinolone to the 4-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] Incomplete reactions can be due to insufficient reagent or reaction time. Product degradation can occur if the reaction temperature is too high or if the work-up procedure is not performed carefully.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure an adequate molar excess of the chlorinating agent.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Controlled Temperature: Maintain a controlled temperature during the reaction and work-up to minimize degradation.
-
Careful Work-up: Neutralize any excess chlorinating agent carefully during the work-up procedure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Cyclization) | - High reaction temperature causing decomposition.- Formation of regioisomers with unsymmetrical anilines.- Impure starting materials. | - Optimize reaction temperature; consider microwave-assisted synthesis for better control.- Use a symmetrically substituted aniline if possible, or explore purification methods to separate isomers.- Purify starting materials before use. |
| Poor regioselectivity in Step 2 (Bromination) | - Use of non-selective brominating agents.- Unoptimized reaction conditions. | - Employ a regioselective bromination method, such as using a potassium halide with PIFA or PIDA.[2]- Optimize solvent, temperature, and reaction time. |
| Incomplete reaction or degradation in Step 3 (Chlorination) | - Insufficient chlorinating agent.- Reaction temperature too high.- Harsh work-up conditions. | - Increase the molar ratio of the chlorinating agent (e.g., POCl₃).- Maintain a controlled reaction temperature.- Perform a careful and controlled work-up, including slow quenching and neutralization. |
| Difficulty in purification of the final product | - Presence of unreacted starting materials or intermediates.- Formation of side products. | - Optimize the reaction conditions for each step to ensure complete conversion.- Utilize column chromatography with an appropriate solvent system for purification. Recrystallization can also be an effective final purification step. |
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol
This protocol is adapted from a general procedure for the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[4]
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
p-toluenesulfonic acid
-
Toluene
-
Saturated aqueous NH₄HCO₃ solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.
-
Heat the mixture to 140°C and reflux overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NH₄HCO₃ solution, followed by water and saturated brine.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., petroleum ether: ethyl acetate = 80:20) to obtain 2-(Trifluoromethyl)quinolin-4-ol as a white solid. A yield of approximately 52% has been reported for a similar synthesis.[4]
Step 2: Synthesis of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol
This protocol is based on a general method for the C3-bromination of 4-quinolones.[2]
Materials:
-
2-(Trifluoromethyl)quinolin-4-ol
-
Potassium bromide (KBr)
-
Phenyliodine diacetate (PIDA)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve 2-(Trifluoromethyl)quinolin-4-ol (1 eq.) in methanol.
-
Add potassium bromide (1.2 eq.) and phenyliodine diacetate (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product, for example, by column chromatography, to yield 3-Bromo-2-(trifluoromethyl)quinolin-4-ol.
Step 3: Synthesis of this compound
This protocol is based on a general procedure for the chlorination of 4-quinolones.[3]
Materials:
-
3-Bromo-2-(trifluoromethyl)quinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add 3-Bromo-2-(trifluoromethyl)quinolin-4-ol (1 eq.) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Key Steps
| Step | Reaction | Key Reagents | Solvent | Temperature | Reported Yield | Reference |
| 1 | Cyclization | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate, p-toluenesulfonic acid | Toluene | 140°C | ~52% | [4] |
| 2 | Bromination | KBr, PIDA | Methanol | Room Temp. | Good to Excellent | [2] |
| 3 | Chlorination | POCl₃ | Neat | Reflux | - | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for optimizing synthesis yield.
References
Technical Support Center: Synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this complex heterocyclic compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound, following a common synthetic pathway.
Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol (Gould-Jacobs Reaction)
The initial step typically involves the condensation and cyclization of an appropriate aniline with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, often under acidic conditions.
Q1: The yield of 2-(trifluoromethyl)quinolin-4-ol is consistently low. What are the potential causes and solutions?
A1: Low yields in the Gould-Jacobs reaction for quinoline synthesis can be attributed to several factors:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often in high-boiling solvents like diphenyl ether or Dowtherm A. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate.
-
Product Degradation: While high temperatures are necessary, prolonged exposure can lead to the degradation of the desired product.
-
Side Reactions: The formation of regioisomers is a possibility if a substituted aniline is used, leading to a mixture of products and reducing the yield of the desired isomer.
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal balance between cyclization and degradation. Microwave-assisted synthesis can sometimes offer better control and improved yields in shorter reaction times.
-
Choice of Solvent: The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature for cyclization.
-
Purification of Intermediates: If possible, isolating and purifying the initial condensation product before cyclization can lead to a cleaner reaction and higher yield of the final quinolone.
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. How can this be minimized?
A2: Tar formation is a common issue in quinoline synthesis, often resulting from the harsh acidic and high-temperature conditions causing polymerization of reactants and intermediates.
Mitigation Strategies:
-
Temperature Control: Avoid excessively high temperatures. A gradual increase to the target temperature may be beneficial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
Step 2: Chlorination of 2-(Trifluoromethyl)quinolin-4-ol
This step involves the conversion of the 4-hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q1: The chlorination reaction with POCl₃ is sluggish and gives a poor yield of 4-chloro-2-(trifluoromethyl)quinoline. What could be the issue?
A1: Incomplete reaction is a frequent problem in the chlorination of 4-hydroxyquinolines.
-
Moisture Contamination: POCl₃ is highly sensitive to moisture and will decompose, reducing its efficacy. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
-
Insufficient Reagent: An inadequate amount of POCl₃ may lead to incomplete conversion. An excess of the reagent is often used.
-
Low Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.
Troubleshooting Steps:
-
Use Fresh Reagents: Employ freshly opened or distilled POCl₃.
-
Anhydrous Conditions: Dry all solvents and glassware meticulously. Running the reaction under an inert atmosphere is recommended.
-
Temperature and Time Optimization: Ensure the reaction is heated to an appropriate temperature (often reflux) for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q2: The work-up of the POCl₃ reaction is difficult, and I'm getting a lot of dark-colored impurities. How can I improve the purification?
A2: The work-up of reactions involving POCl₃ can be challenging due to the formation of phosphoric acid byproducts.
Purification Strategies:
-
Careful Quenching: Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Chromatography: Column chromatography on silica gel is often necessary to remove baseline impurities and colored byproducts.
Step 3: Bromination of 4-Chloro-2-(trifluoromethyl)quinoline
The introduction of a bromine atom at the 3-position of the quinoline ring is the final step.
Q1: Direct bromination of 4-chloro-2-(trifluoromethyl)quinoline with Br₂ is not yielding the desired 3-bromo product. Why is this and what are the alternatives?
A1: The regioselectivity of electrophilic aromatic substitution on the quinoline ring is a major challenge. The pyridine ring of quinoline is electron-deficient, and the presence of an electron-withdrawing trifluoromethyl group at the 2-position and a chloro group at the 4-position further deactivates it towards electrophilic attack. Direct bromination with electrophilic bromine sources like Br₂ will preferentially occur on the more electron-rich benzene ring, primarily at positions 5 and 8.
Alternative Strategies for 3-Bromination:
-
Electrophilic Cyclization of N-(2-Alkynyl)anilines: A robust method for preparing 3-bromoquinolines involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors. This reaction proceeds via a 6-endo-dig cyclization pathway.[1]
-
Formal [4+2] Cycloaddition: A highly effective method for the regioselective synthesis of 3-bromoquinolines involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne. This acid-promoted reaction proceeds with excellent regioselectivity.
Q2: If I must attempt a direct bromination, are there any conditions that might favor 3-position substitution?
A2: While thermodynamically disfavored, radical bromination conditions could potentially offer a different selectivity profile compared to electrophilic bromination. However, this is less predictable and may lead to a mixture of products. The use of N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions could be explored, but success is not guaranteed.
Frequently Asked Questions (FAQs)
Q: What is the overall expected yield for the synthesis of this compound?
A: The overall yield will be the product of the yields of the individual steps. Each step can have variable yields depending on the optimization of reaction conditions and purification efficiency. A cumulative yield in the range of 20-40% would be considered reasonable for this multi-step synthesis.
Q: What are the best purification techniques for the final product?
A: A combination of techniques is often necessary. After an initial work-up and extraction, column chromatography on silica gel is typically required to separate isomers and other impurities. Recrystallization from a suitable solvent system can then be employed to obtain the final product in high purity.
Q: Are there any specific safety precautions to consider during this synthesis?
A: Yes, several safety precautions are crucial:
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Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine (Br₂): is also highly corrosive, toxic, and volatile. It should be handled with extreme care in a well-ventilated fume hood.
-
High Temperatures: The cyclization step requires high temperatures, so appropriate shielding and care should be taken.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, so the reaction vessel should not be sealed airtight.
Data Presentation
| Step | Reaction | Key Reagents | Typical Conditions | Reported Yield (%) |
| 1 | Gould-Jacobs Reaction | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | High temperature (e.g., 250°C in Dowtherm A) or acid catalysis (e.g., PPA at 150°C) | 50-90[1] |
| 2 | Chlorination | 2-(Trifluoromethyl)quinolin-4-ol, POCl₃ | Reflux | Variable, often >70 |
| 3 | Bromination | 4-Chloro-2-(trifluoromethyl)quinoline | Alternative methods required for 3-substitution | Variable |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol
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In a round-bottom flask equipped with a reflux condenser, combine the starting aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 250 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Add a non-polar solvent like hexane to induce further precipitation.
-
Collect the solid product by vacuum filtration and wash with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline
-
To a round-bottom flask containing 2-(trifluoromethyl)quinolin-4-ol (1 equivalent), carefully add phosphorus oxychloride (3-5 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (around 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or concentrated ammonia solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the bromination step.
References
Technical Support Center: Synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves three key stages:
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Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.
-
Chlorination to 4-chloro-2-(trifluoromethyl)quinoline.
-
Bromination to this compound.
Step 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline
Issue 1: Low yield of the desired 4-hydroxy-2-(trifluoromethyl)quinoline product.
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Question: We are experiencing a low yield in the initial condensation and cyclization step to form 4-hydroxy-2-(trifluoromethyl)quinoline from aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in this Combes-type synthesis can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the water formed during the initial condensation is effectively removed, for example, by using a Dean-Stark apparatus. The choice of acid catalyst is also critical; while p-toluenesulfonic acid is commonly used, other acids like sulfuric acid or polyphosphoric acid could be trialed to find the optimal conditions for your specific setup.[1] Reaction temperature and time are also key parameters to optimize. Prolonged reaction times at elevated temperatures can sometimes lead to degradation of starting materials or products.
Another significant cause of low yield can be the formation of regioisomers, particularly if a substituted aniline is used. The steric and electronic properties of substituents on the aniline ring can influence the regioselectivity of the cyclization.[2]
Issue 2: Formation of an unexpected isomer.
-
Question: We have identified a significant amount of an isomeric byproduct in our synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline. How can we control the regioselectivity of the reaction?
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Answer: The formation of regioisomers is a known challenge in the Combes synthesis when using unsymmetrical β-diketones or substituted anilines.[2] In the reaction of an aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate, two isomers can potentially form: the desired 2-(trifluoromethyl) derivative and the 4-(trifluoromethyl) derivative. The regioselectivity is influenced by the steric bulk of the substituents on both the aniline and the diketone.[2] To favor the formation of the 2-CF3 isomer, consider using an aniline with electron-donating groups. Conversely, anilines with electron-withdrawing groups may favor the formation of the 4-CF3 regioisomer.[2] Experimenting with different acid catalysts and solvent systems can also influence the product ratio.
Step 2: Chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline
Issue 3: Incomplete conversion of the hydroxyquinoline to the chloroquinoline.
-
Question: Our chlorination of 4-hydroxy-2-(trifluoromethyl)quinoline with phosphorus oxychloride (POCl₃) is not going to completion, and we are left with a mixture of starting material and product. How can we drive the reaction to completion?
-
Answer: Incomplete chlorination is a frequent problem. Ensure that the 4-hydroxy-2-(trifluoromethyl)quinoline is thoroughly dried before the reaction, as moisture will consume the POCl₃. The reaction often requires heating, and the temperature and reaction time should be carefully optimized. Monitoring the reaction by TLC is crucial to determine the point of completion. Using a slight excess of POCl₃ can also help to ensure full conversion. In some cases, the addition of a catalytic amount of a tertiary amine, such as pyridine, can accelerate the reaction. For challenging substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating agent.[3]
Issue 4: Formation of dark, tarry byproducts during chlorination.
-
Question: The chlorination reaction is producing a significant amount of dark, insoluble material, making purification difficult. What is the cause of this and how can it be prevented?
-
Answer: The formation of tars and other decomposition products can occur at high temperatures. It is important to control the reaction temperature carefully and avoid overheating. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The quality of the POCl₃ is also important; using freshly distilled POCl₃ can minimize the presence of impurities that might catalyze decomposition.
Step 3: Bromination of 4-chloro-2-(trifluoromethyl)quinoline
Issue 5: Formation of multiple brominated products.
-
Question: The bromination of 4-chloro-2-(trifluoromethyl)quinoline is yielding a mixture of mono- and di-brominated products, and the regioselectivity is poor. How can we achieve selective bromination at the 3-position?
-
Answer: Achieving regioselective bromination of the quinoline ring can be challenging. The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the chloro group at the 4-position will deactivate the pyridine ring towards electrophilic substitution. Therefore, bromination is more likely to occur on the benzene ring at positions 5, 6, 7, or 8, or at the 3-position of the pyridine ring. To favor bromination at the 3-position, milder brominating agents and carefully controlled reaction conditions are necessary. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator in a non-polar solvent can sometimes favor substitution at the 3-position. Direct bromination with molecular bromine (Br₂) may require a Lewis acid catalyst, and the choice of catalyst and solvent can significantly impact the regioselectivity. It is advisable to start with milder conditions and gradually increase the reactivity to find the optimal balance for selective 3-bromination.
Issue 6: Difficulty in purifying the final product.
-
Question: We are struggling to purify the final this compound from unreacted starting material and isomeric byproducts. What are the recommended purification methods?
-
Answer: The purification of halogenated quinolines often requires chromatographic techniques. Column chromatography on silica gel is a common method. Due to the basic nature of the quinoline nitrogen, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a tertiary amine, like triethylamine (0.5-2%), to the eluent.[4] For closely related isomers, high-performance liquid chromatography (HPLC) may be necessary to achieve high purity. Recrystallization is another effective purification technique if a suitable solvent system can be found. It is often beneficial to perform an initial purification by extraction. Since quinolines are basic, they can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[5]
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and logical synthetic approach is a three-step process:
-
Combes-type synthesis: Reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of an acid catalyst to form 4-hydroxy-2-(trifluoromethyl)quinoline.[1]
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chloro-2-(trifluoromethyl)quinoline.
-
Regioselective Bromination: Introduction of a bromine atom at the 3-position of 4-chloro-2-(trifluoromethyl)quinoline using a suitable brominating agent.
Q2: What are the most common side products in the first step (synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline)?
A2: The most common side products include:
-
Regioisomers: Formation of 4-(trifluoromethyl)-2-quinolone in addition to the desired 2-(trifluoromethyl)-4-quinolone.[2]
-
Unreacted starting materials: Incomplete reaction can leave residual aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Polymerization/tar formation: Under harsh acidic conditions and high temperatures, polymerization of starting materials or intermediates can occur.
Q3: What are the safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions involving POCl₃ should be equipped with a trap to scrub the evolving HCl gas. When quenching the reaction, it should be done slowly and carefully by adding the reaction mixture to ice-water to manage the exothermic reaction.
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of all three synthetic steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture, including the identification of byproducts.
Q5: Are there any alternative methods for the bromination step?
A5: Yes, several brominating agents can be used, and the choice will affect the regioselectivity. Alternatives to molecular bromine include:
-
N-Bromosuccinimide (NBS): Often used for allylic or benzylic bromination, but can also be used for aromatic bromination under certain conditions, sometimes with a radical initiator or a Lewis acid.
-
Tetrabutylammonium tribromide (TBATB): A milder and more manageable source of bromine.
-
Bromine generated in situ: For example, from the reaction of an alkali metal bromide with an oxidizing agent.
The optimal conditions will need to be determined experimentally for this specific substrate.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Analogous Synthetic Steps
| Step | Reaction | Typical Reagents & Conditions | Typical Yield (%) | Reference(s) |
| 1 | Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate, p-toluenesulfonic acid, Toluene, Reflux with Dean-Stark trap | 50-70 | [1] |
| 2 | Chlorination of 4-hydroxyquinolines | POCl₃, Reflux | 70-90 | [6][7] |
| 3 | Bromination of Quinolines | Br₂, Acetic Acid or NBS, CCl₄ | 60-80 | [8] |
Table 2: Common Side Products and Their Potential Origin
| Side Product | Plausible Origin | Synthetic Step |
| 4-(Trifluoromethyl)-2-quinolone | Alternative cyclization pathway in Combes synthesis. | 1 |
| Di- or poly-brominated quinolines | Over-bromination during the final step. | 3 |
| Other brominated isomers (e.g., 5-bromo, 6-bromo) | Non-regioselective electrophilic aromatic substitution. | 3 |
| Unreacted 4-hydroxy-2-(trifluoromethyl)quinoline | Incomplete chlorination. | 2 |
| Phosphorylated intermediates | Reaction of the hydroxyl group with POCl₃ without subsequent chloride displacement. | 2 |
| Tarry/polymeric materials | Decomposition at high temperatures or under strongly acidic conditions. | 1, 2 |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Protocol 2: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask in a fume hood.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid product, wash it with water, and dry it under vacuum. The product can be further purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
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Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
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Stir the reaction mixture until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (potentially with triethylamine in the eluent) to isolate the desired 3-bromo isomer.
Mandatory Visualization
Caption: Plausible three-step synthesis of this compound.
Caption: Potential side product formation in key synthetic steps.
Caption: A troubleshooting workflow for synthesis and purification issues.
References
- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to streamline your purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The compound is not separating from impurities during column chromatography.
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Question: I am running a silica gel column, but my compound is co-eluting with impurities. How can I improve the separation?
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Answer: Achieving good separation on a silica gel column requires optimizing the mobile phase.[1]
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Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for halogenated quinolines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[1] Vary the ratio of these solvents to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which often provides the best separation.[2]
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Use a Shallow Gradient: If isocratic elution (using a single solvent mixture) is not effective, a shallow gradient elution can improve the separation of compounds with similar polarities.[1] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
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Check Column Loading: Overloading the column with crude material can lead to broad bands and poor separation. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[1]
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Issue 2: The compound is streaking or tailing on the TLC plate and column.
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Question: My compound is producing long streaks instead of tight spots on the TLC plate and broad bands on the column. What is causing this and how can I fix it?
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Answer: Tailing is a common problem when purifying quinoline derivatives on silica gel.[1] This is often due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica surface.[1][2]
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Add a Basic Modifier: To counteract this interaction, add a small amount (0.5-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine to your eluent.[1][2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Use an Alternative Stationary Phase: If adding a basic modifier is not sufficient, consider using a less acidic stationary phase.[1] Good alternatives include neutral or basic alumina, or Florisil.[1]
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Issue 3: The compound appears to be decomposing on the silica gel column.
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Question: I am observing what appears to be product decomposition during column chromatography. What can I do to prevent this?
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Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[1]
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Deactivate the Silica Gel: As with tailing, deactivating the silica gel by preparing a slurry in your eluent containing 0.5-2% triethylamine can help prevent acid-catalyzed decomposition.[1]
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Minimize Contact Time: Use flash chromatography with a shorter, wider column and apply pressure to reduce the amount of time the compound spends on the stationary phase.[1]
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Issue 4: I am unable to obtain crystals during recrystallization.
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Question: My compound oils out or remains in solution during attempts at recrystallization. What steps can I take to induce crystallization?
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Answer: Difficulty in crystallization can be due to several factors, including the choice of solvent and the presence of impurities.
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Optimize the Solvent System: No single solvent is perfect for all compounds. Screen a variety of solvents with different polarities. For halogenated quinolines, common single solvents for recrystallization include ethanol, methanol, and isopropanol. Mixed solvent systems like ethanol/water, hexane/ethyl acetate, or acetone/water are also frequently used.[3][4][5]
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Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
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Frequently Asked Questions (FAQs)
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Q1: What are the most common purification methods for this compound?
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Q2: What is a good starting solvent system for column chromatography of this compound?
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A2: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexanes and ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity.[1]
-
-
Q3: My compound is a solid. Can I use recrystallization for purification?
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A3: Yes, if your compound is a solid, recrystallization is a highly effective purification technique, provided a suitable solvent or solvent system can be found. The ideal solvent will dissolve the compound well when hot but poorly when cold.[5]
-
-
Q4: What are the likely impurities in my crude this compound?
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A4: Potential impurities can include unreacted starting materials, regioisomers from the halogenation steps, and byproducts from potential side reactions such as dehalogenation. The exact nature of the impurities will depend on the synthetic route used.
-
-
Q5: How can I confirm the purity of my final product?
-
A5: The purity of the final product should be confirmed using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
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Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Method | Stationary Phase/Solvent System | Comments |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate | A good starting point for most quinoline derivatives. The ratio should be optimized using TLC. |
| Silica Gel with Dichloromethane/Methanol | For more polar impurities, a more polar solvent system may be required. | |
| Alumina (Neutral or Basic) | A good alternative if the compound is sensitive to the acidic nature of silica gel.[1] | |
| Recrystallization | Ethanol/Water | A common mixed-solvent system for moderately polar compounds. |
| Hexane/Ethyl Acetate | Useful for compounds that are highly soluble in ethyl acetate and poorly soluble in hexane. | |
| Isopropanol | A single solvent that can be effective for a range of polarities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.
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Mobile Phase Selection:
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Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.
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Spot the solution onto a TLC plate.
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Develop the TLC plate in a chamber with a pre-screened mobile phase (e.g., 10% ethyl acetate in hexane).
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Visualize the separated spots under UV light (254 nm).
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Adjust the mobile phase composition to achieve an Rf value of ~0.2-0.3 for the desired compound.[2]
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-
Column Packing:
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Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
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Pour the slurry into the chromatography column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[2]
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Add a thin layer of sand on top of the silica bed to prevent disturbance.[2]
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-
Sample Loading:
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Elution and Fraction Collection:
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Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis.
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Apply positive pressure to achieve a steady flow rate.
-
Collect fractions in an orderly manner (e.g., in test tubes).
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Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid sample of this compound.
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Solvent Selection:
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Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system can be used.[7]
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Decision workflow for the purification of the target compound.
Caption: Troubleshooting guide for column chromatography issues.
References
Technical Support Center: Purifying 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My compound is decomposing during silica gel column chromatography.
-
Question: I am attempting to purify this compound using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?
-
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives.[1][2] This is primarily due to the acidic nature of the silica gel interacting with the basic nitrogen atom in the quinoline ring.[2] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before packing the column. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2]
-
Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider using a less acidic stationary phase.[2] Good alternatives include:
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the time your compound spends in contact with the stationary phase.[2]
-
Issue 2: Poor separation of my target compound from impurities during column chromatography.
-
Question: I am having trouble separating this compound from closely related impurities. How can I improve the separation?
-
Answer: Achieving good separation, especially from isomers or structurally similar impurities, can be challenging due to similar polarities.[2] Here are some approaches to enhance resolution:
-
Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for halogenated quinolines is a mixture of ethyl acetate and hexanes or dichloromethane.[2][3] Vary the ratio of the polar to non-polar solvent to achieve the best separation, aiming for an Rf value of approximately 0.3-0.4 for your target compound.[2]
-
Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can improve the separation of compounds with similar polarities.[2]
-
Dry Loading: For samples that are not highly soluble in the initial eluent, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[3][4] This powder can then be carefully added to the top of the packed column.
-
Issue 3: No crystals are forming during recrystallization.
-
Question: I have prepared a solution of my quinoline derivative for recrystallization, but no crystals have formed. What could be the issue?
-
Answer: The absence of crystal formation is a common issue and can stem from several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[5]
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[5]
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[5]
-
Lack of Nucleation Sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[5]
-
Troubleshooting Steps:
-
Induce Nucleation: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny, pure seed crystal of the compound to the solution.[5]
-
Increase Supersaturation: Slowly evaporate some of the solvent to increase the concentration of your compound.[5]
-
Change the Solvent System: If the compound is too soluble, try a solvent in which it is less soluble. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[6]
-
-
Issue 4: The product "oils out" instead of crystallizing.
-
Question: When I cool the solution, my compound separates as an oil instead of forming crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point.
-
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution and then allow it to cool more slowly.[5]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[5]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[5]
-
-
Data Presentation: Purification of Bromoquinoline Derivatives
| Compound | Purification Method | Solvent System | Purity | Yield (%) | Source |
| 3-Bromoquinoline | Simple Distillation | - | >99% | - | [3] |
| 3-Bromoquinoline Hydrobromide | Recrystallization | Water/Alcohol | High Purity | - | [3] |
| A Bromoquinoline Derivative | Recrystallization (Ethanol/Water) | Ethanol/Water | 95% | 70 | [3] |
| A Bromoquinoline Derivative | Column Chromatography | Petroleum Ether:Ethyl Acetate 4:1 | 98% | 60 | [3] |
| A Bromoquinoline Derivative | Recrystallization followed by Column Chromatography | - | >99% | 50 | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | High Purity | 90 | [7] |
Experimental Protocols
1. Purification by Column Chromatography
This protocol provides a general guideline for purifying crude this compound using silica gel flash column chromatography.
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on several TLC plates and develop them in different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).
-
The optimal eluent system should provide good separation between the desired product and impurities, with an Rf value of ~0.3-0.4 for the product.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. For basic compounds like quinolines, it is advisable to add 0.5-2% triethylamine to the eluent to deactivate the silica.[2]
-
Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).[3]
-
Add a small amount of silica gel to the solution.[3]
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.[3]
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[3]
-
2. Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.
-
Common solvents for the recrystallization of quinoline derivatives include ethanol/water mixtures, ethyl acetate/hexanes, and toluene.[6]
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[8]
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Overview of purification workflows for this compound.
Caption: Troubleshooting decision tree for the purification of quinoline derivatives.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Halogenated Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving halogenated quinolines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloroquinoline is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion with chloroquinolines is a common challenge due to the strength of the C-Cl bond, which makes oxidative addition the rate-limiting step. Key areas to troubleshoot include:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switching to a more active catalyst system is crucial. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective.[1]
-
Reaction Conditions: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst.[1] Increasing the reaction temperature (e.g., to 100-110 °C) can also help overcome the activation barrier.
-
Reagent Purity: Verify the purity of your chloroquinoline, boronic acid, and solvent. Impurities can poison the catalyst. Boronic acids, in particular, can degrade over time.
Q2: I am observing a significant amount of dehalogenation of my bromoquinoline starting material. How can this side reaction be minimized?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, especially with more reactive halides like bromides and iodides. This is often caused by the formation of a palladium-hydride species. To minimize this:
-
Choice of Base: The base can be a source of hydrides. While strong bases are often needed, switching to a milder base like KF or a phosphate-based one such as K₃PO₄ can be beneficial.
-
Solvent and Water Content: Alcohols can act as hydride sources. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene. While a small amount of water is often necessary to dissolve the base, excess water can be a proton source.
-
Ligand Selection: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.
Q3: Homocoupling of my boronic acid is a major byproduct. What are the causes and solutions?
A3: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This side reaction is often promoted by:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture allows oxygen to oxidize the Pd(0) catalyst to Pd(II), which can then promote homocoupling. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere.
-
Catalyst System: In some cases, the choice of palladium catalyst and ligand can influence the extent of homocoupling.
-
Reaction Temperature: High reaction temperatures can sometimes increase the rate of homocoupling.
Q4: How do I choose the optimal base and solvent for my Suzuki coupling with a halogenated quinoline?
A4: The base and solvent system is critical for a successful Suzuki coupling. The base activates the boronic acid, facilitating transmetalation.
-
Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, such as those with chloroquinolines, a stronger base like K₃PO₄ is often preferred. The base should be finely powdered to maximize its reactivity.
-
Solvents: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base. The optimal solvent system can be substrate-dependent and may require screening.
Q5: What is the best work-up and purification procedure to remove palladium residues and other impurities?
A5: Proper work-up is essential for obtaining a pure product.
-
Initial Work-up: After cooling the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. An aqueous wash with a mild base such as a sodium bicarbonate solution can help remove unreacted boronic acid.
-
Palladium Removal: If palladium residues are a concern, the crude product can be filtered through a pad of Celite. For more stubborn cases, treatment of the organic solution with a scavenger resin or a wash with an aqueous solution of a thiol-containing compound can be effective.
-
Purification: The most common method for purifying the final product is flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of various halogenated quinolines. This data can serve as a starting point for optimizing your own reactions.
Table 1: Suzuki Coupling of 2-Chloroquinoxaline with Various Arylboronic Acids
| Arylboronic Acid (Ar) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 67 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 72 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
| 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 97 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 62 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |
Data adapted from a study on 2,6-dichloroquinoxaline, demonstrating trends for a similar heterocyclic system.[2]
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Fictionalized data for comparison, based on general performance trends of these catalyst systems.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid
Materials:
-
2-Chloroquinoline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylquinoline.[1]
Protocol 2: General Procedure for Suzuki Coupling of 3-Bromoquinoline with an Arylboronic Acid
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene and Water (4:1 v/v), degassed
Procedure:
-
In a round-bottom flask, combine 3-bromoquinoline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Improving Regioselectivity in Quinoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective functionalization of quinoline rings. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges in achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling regioselectivity in C-H functionalization of quinolines?
A1: Achieving regioselectivity in quinoline C-H functionalization is primarily accomplished through two main approaches:
-
Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient and thus more susceptible to nucleophilic attack, while the carbocyclic ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[1]
-
Utilizing Directing Groups: A directing group can be installed on the quinoline scaffold to guide the catalyst to a specific C-H bond.[1][2] Common directing groups include:
Q2: My palladium-catalyzed C2-arylation of a quinoline N-oxide is giving low yields. How can I improve it?
A2: Low yields in the Pd-catalyzed C2-arylation of quinoline N-oxides can often be resolved by optimizing the reaction conditions. Key parameters to investigate include the choice of ligand, base, and solvent. For instance, using a combination of Pd(OAc)₂, a sterically demanding phosphine ligand like X-Phos, and a fluoride base such as CsF in a mixed solvent system like t-BuOH/toluene has been shown to be effective.[1][4]
Q3: I am observing a mixture of C2 and C8 isomers in my functionalization reaction. How can I improve the selectivity?
A3: Poor regioselectivity between the C2 and C8 positions is a common challenge. The outcome can be influenced by several factors:
-
Catalyst and Ligand: The choice of metal catalyst and ligand is crucial. For example, while palladium catalysts with certain phosphine ligands favor C2 functionalization, rhodium-based catalysts are often employed for C8 selectivity.[1][5]
-
Solvent: The solvent can have a significant impact on regioselectivity. In some palladium-catalyzed arylations of quinoline N-oxides, using acetic acid as a solvent can dramatically favor C8-arylation over C2-arylation, which is predominant in neutral solvents like DMF or dioxane.[6]
-
Directing Group: Ensure the directing group is correctly installed and is coordinating effectively with the metal center.[1]
Q4: Functionalization at which positions of the quinoline ring is the most challenging?
A4: Functionalization at the C3, C6, and C7 positions is generally more difficult to achieve selectively.[1] These positions are less electronically or sterically biased for direct C-H activation. Achieving functionalization at these sites often requires bespoke strategies, such as the installation of a directing group at an adjacent position.[1][4] For instance, a directing group at the 8-position has been used to achieve C7 functionalization.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of Quinoline N-Oxide (Mixture of C2 and C8 isomers)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand Combination | The ligand plays a key role in directing regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system. For palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the C2/C8 ratio.[1][5] |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can dramatically alter the regiochemical outcome. For C8 arylation with Pd(OAc)₂, acetic acid is a highly effective solvent. In contrast, neutral solvents like DMF or t-BuOH tend to favor C2 functionalization.[1][6] |
| Electronic Effects of Substituents | The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it, potentially affecting the regioselectivity.[1] |
Problem 2: Low or No Conversion in C-H Functionalization Reactions
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst precursor (e.g., Pd(OAc)₂) is of high quality and has been stored properly. Consider using a pre-catalyst or activating the catalyst in situ.[1] |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties. For example, in Pd-catalyzed reactions, bulky phosphine ligands like XPhos or PPh₃ can be effective.[1] |
| Incorrect Base | The choice of base is critical for the C-H activation step. Screen a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, CsF) and organic bases.[1] |
| Inhibitors | Ensure all reagents and solvents are pure and dry. Trace impurities, including water in some cases, can poison the catalyst.[1] |
| Insufficient Temperature | C-H activation often requires elevated temperatures. Gradually increase the reaction temperature, while monitoring for product formation and potential decomposition.[1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from a procedure optimized for high C2 selectivity.[1][4]
Materials:
-
Quinoline N-oxide
-
Aryl bromide or aryl tosylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium fluoride (CsF)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Anhydrous, degassed solvents
Procedure:
-
In a glovebox, to an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2 equivalents).[1][4]
-
Add the quinoline N-oxide (1 equivalent) and the aryl bromide/tosylate (1.2-1.5 equivalents).[7]
-
Add a degassed solvent mixture of t-BuOH/toluene (2:1).[1][4]
-
Seal the vessel and heat the reaction mixture at 80-120 °C with stirring for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed C3-Thioetherification of Quinoline
This protocol describes a method for the exclusive C3-functionalization of quinolines without a directing group at room temperature.[8]
Materials:
-
Quinoline
-
Disulfide electrophile (e.g., diphenyl disulfide)
-
Ni(dppp)Cl₂ (3.0 mol%)
-
Grignard reagent (e.g., EtMgBr, 1.5 equivalents)
-
Diethoxymethane (DEDM)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (1.0 equiv.), Ni(dppp)Cl₂ (0.03 equiv.), and diethoxymethane (DEDM).[8]
-
Add the Grignard reagent (1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile (1.5 equiv.) and stir for an additional 20 minutes.
-
Finally, add DDQ (1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.[8]
Protocol 3: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide
This protocol is optimized for high C8 selectivity.[6]
Materials:
-
Quinoline N-oxide
-
Iodoarene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetic acid
Procedure:
-
In a reaction vessel, combine quinoline N-oxide (1 equiv.), the iodoarene (3 equiv.), and Pd(OAc)₂ (5 mol%).[6]
-
Add acetic acid as the solvent.
-
Heat the mixture under an inert atmosphere at 120 °C for 12 hours.
-
Monitor the reaction progress by ¹H NMR of the crude reaction mixture to determine the C8/C2 ratio.
-
Upon completion, cool the reaction mixture and work up as appropriate (e.g., neutralization, extraction, and purification by column chromatography).
Data Presentation
Table 1: Optimization of Pd-Catalyzed C8-Arylation of Quinoline N-Oxide [6]
| Entry | Catalyst (mol%) | Additive/Solvent | Temp (°C) | C8/C2 Ratio | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Acetic Acid | 120 | 12:1 | ~9 |
| 2 | Pd(OAc)₂ (5) | AgOAc, Acetic Acid | 120 | 12:1 | - |
| 3 | Pd(OAc)₂ (5) | DMF | 120 | 1:7 | - |
| 4 | Pd(OAc)₂ (5) | t-BuOH | 120 | 1:6 | - |
| 5 | Pd(OAc)₂ (5) | Acetic Acid, H₂O | 180 (MW) | - | 65 |
Table 2: Substrate Scope for Nickel-Catalyzed C3-Thioetherification of Quinolines [8]
| Quinoline Substituent | Disulfide | Yield (%) |
| H | Phenyl | 92 |
| 6-Me | Phenyl | 85 |
| 6-Cl | Phenyl | 78 |
| H | Methyl | 75 |
| H | Benzyl | 88 |
Visualizations
Caption: Factors influencing regioselectivity in quinoline functionalization.
Caption: General mechanistic pathway for C8-functionalization of quinoline N-oxides.
Caption: Troubleshooting workflow for quinoline functionalization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Analysis in Trifluoromethylquinoline Synthesis
Introduction
Welcome to the technical support center for trifluoromethylquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging heterocyclic scaffolds. The introduction of a trifluoromethyl (CF₃) group dramatically alters the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making these compounds highly sought after in drug discovery.[1] However, the potent electron-withdrawing nature of the CF₃ group also introduces unique challenges during synthesis, frequently leading to the formation of complex byproduct profiles.[2]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common byproducts, outline robust analytical workflows for their identification, and detail effective purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Mechanistic Issues
Q1: My Conrad-Limpach synthesis using a trifluoromethyl-substituted aniline is giving a complex mixture. What are the most likely byproducts?
A1: This is a common issue stemming from the trifluoromethyl group's strong electron-withdrawing effect, which influences the reactivity of both the aniline precursor and the intermediates. The primary byproducts typically arise from three sources: incomplete reaction, alternative cyclization pathways, and side reactions of the β-ketoester.
-
Unreacted Starting Materials: Due to the deactivated nature of the trifluoromethyl-substituted aniline, the initial condensation to form the enamine intermediate can be sluggish.[2] Incomplete conversion is common.
-
Isomeric Quinolones (Kinetic vs. Thermodynamic Control): The Conrad-Limpach-Knorr synthesis can yield two different regioisomers: the 4-quinolone (from reaction at the keto group) or the 2-quinolone (from reaction at the ester group).[3] Typically, lower temperatures (kinetic control) favor formation of the β-aminoacrylate leading to the 4-quinolone, while higher temperatures (thermodynamic control) can favor the alternative pathway. The CF₃ group can influence this regioselectivity.
-
Self-Condensation of β-ketoester: Under acidic or basic conditions, the β-ketoester can undergo self-condensation, leading to impurities like dehydroacetic acid or other pyrone derivatives.
Troubleshooting Steps:
-
Drive the Initial Condensation: Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the enamine intermediate.
-
Strict Temperature Control: For the cyclization step, which often requires high temperatures (~250 °C), use a high-boiling, inert solvent like Dowtherm A or diphenyl ether for precise temperature control.[4][5] This helps favor one cyclization pathway over another.
-
Optimize Stoichiometry: Carefully control the reactant stoichiometry to minimize self-condensation of the ketoester.[2]
Q2: I am attempting a Friedländer annulation and obtaining a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly sensitive to the electronic and steric environment of the precursors. When using an unsymmetrical ketone (e.g., 2-butanone), two different enolates can form, leading to two possible regioisomeric quinoline products.
The electron-withdrawing CF₃ group on the 2-aminoaryl ketone ring will influence the electrophilicity of the carbonyl carbon and the acidity of adjacent protons, thereby affecting the rate and pathway of the cyclization.
Diagram: Regioselectivity in Friedländer Synthesis
Caption: Control factors influencing regiochemical outcome in Friedländer synthesis.
Troubleshooting Strategies:
-
Catalyst Screening: The choice of acid or base catalyst is critical. Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) can favor the formation of the more substituted, thermodynamically stable enolate, potentially leading to higher selectivity.[6] Conversely, strong, non-nucleophilic bases under kinetic conditions might favor the less substituted enolate.
-
Temperature Optimization: Run a temperature screen. Lower temperatures often favor the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.[2]
-
Use a Pre-formed Enolate: Consider using a pre-formed enolate equivalent, such as a silyl enol ether, to enforce a single reaction pathway.
Purification & Analysis Issues
Q3: My target trifluoromethylquinoline appears to be decomposing during silica gel column chromatography. Why is this happening and what is the solution?
A3: This is a very common and frustrating problem. Trifluoromethylquinolines, while generally stable, can be susceptible to degradation on standard silica gel.
Causality:
-
Acidity of Silica: Standard silica gel is acidic (pH ≈ 4-5). The basic nitrogen of the quinoline ring can interact strongly, leading to peak tailing and, in some cases, acid-catalyzed decomposition or rearrangement, especially if other sensitive functional groups are present.
-
The CF₃ Group Effect: The trifluoromethyl group enhances the electron deficiency of the quinoline core, which can make it more susceptible to certain nucleophilic attacks if trace amounts of nucleophiles (like water) are present in the solvent and activated by the acidic silica surface.
Troubleshooting and Detailed Protocol:
Solution: Use deactivated (neutralized) silica gel for chromatography. This is prepared by treating the silica with a volatile base, most commonly triethylamine (TEA).
Protocol: Preparation and Use of Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker.
-
Solvent Addition: Add the initial, non-polar eluent (e.g., hexane or petroleum ether) to create a slurry.
-
Deactivation: Add triethylamine to the slurry to constitute approximately 1% of the total solvent volume (e.g., 1 mL of TEA for every 99 mL of eluent).
-
Packing: Stir the slurry well and pack your column as usual.
-
Elution: Prepare your mobile phase with the same percentage of triethylamine (e.g., a gradient of 0-20% ethyl acetate in hexane, with 1% TEA maintained throughout). This prevents the column from re-acidifying during the run.
-
Workup: After chromatography, be aware that your fractions will contain triethylamine. It is volatile and can often be removed under high vacuum, but for sensitive subsequent steps, an acidic wash of the combined fractions may be necessary to remove the TEA as its salt.
Alternative Purification Strategies:
-
Alumina Chromatography: Basic or neutral alumina can be an excellent alternative stationary phase.
-
Reverse-Phase Chromatography (C18): For more polar quinolines, reverse-phase flash chromatography or HPLC can provide excellent separation without the acidity issues of silica.[7]
-
Recrystallization: If a solid, this is often the most effective method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.[8]
Q4: How can I definitively identify the byproducts in my crude reaction mixture? I suspect an isomer has formed.
A4: A multi-technique analytical approach is essential for unambiguous structure elucidation of byproducts. The key is to combine mass data (for molecular formula) with spectroscopic data (for connectivity).
Table 1: Analytical Techniques for Byproduct Identification
| Technique | Information Provided | Key Insights for Trifluoromethylquinolines |
| LC-MS | Molecular Weight, Isotope Pattern, Retention Time | Quickly confirms the presence of isomers (same mass, different retention time). Provides the molecular formula to guide further analysis. |
| ¹H NMR | Proton environment, coupling constants (J-values) | Isomers will show distinct aromatic splitting patterns and chemical shifts. |
| ¹³C NMR | Carbon skeleton | Confirms the number of unique carbons. The carbon attached to the CF₃ group will have a characteristic quartet splitting pattern. |
| ¹⁹F NMR | Fluorine environment | Crucial for this class of compounds. Each unique CF₃ group will give a distinct singlet (or more complex pattern if coupled to other fluorine atoms). Isomers will have different ¹⁹F chemical shifts. This is often the cleanest and most direct way to quantify the isomeric ratio.[9] |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity (H-H, C-H, long-range C-H) | Essential for unambiguously assigning the structure of a novel byproduct by piecing together the molecular fragments. |
Diagram: Analytical Workflow for Byproduct Identification
Caption: A systematic workflow for identifying unknown byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. The information is designed to address potential issues encountered during experimental procedures involving this compound.
Disclaimer: this compound is a specialized reagent. Specific degradation pathways and kinetics have not been extensively reported in the literature. The information provided herein is based on established principles of organic chemistry and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be influenced by several factors, including:
-
pH: Both highly acidic and basic conditions can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or even high-intensity visible light may induce photodecomposition.[1]
-
Nucleophiles: The presence of strong nucleophiles can lead to substitution reactions at the C4 position.[2][3]
-
Oxidizing agents: Strong oxidants can potentially degrade the quinoline ring system.
Q2: Which of the halogen substituents is more likely to be displaced during degradation?
In nucleophilic aromatic substitution reactions, the C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond.[4][5][6] Therefore, under many conditions, the bromine at the 3-position would be more labile than the chlorine at the 4-position. However, the electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the C4-position towards nucleophilic attack, potentially making the chloro group at this position more susceptible to substitution.[2]
Q3: Is the trifluoromethyl group susceptible to degradation?
The trifluoromethyl group is generally very stable due to the strength of the C-F bonds.[7] However, under harsh acidic conditions, it can undergo hydrolysis to a carboxylic acid group.[8][9][10] This is typically not a concern under standard experimental conditions.
Q4: What are some potential degradation products I should look for?
Based on the structure, potential degradation products could include:
-
Hydroxylated quinolines: Formed by the displacement of the chloro or bromo substituent by a hydroxyl group. 2-hydroxyquinolines are common metabolites in the biodegradation of quinoline.[11][12][13][14]
-
Amino-substituted quinolines: Resulting from reaction with amine nucleophiles.
-
Debrominated or dechlorinated analogs: Arising from reductive dehalogenation.
-
Ring-opened products: Under harsh oxidative or photolytic conditions, the quinoline ring itself may be cleaved.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis after sample storage.
| Possible Cause | Suggested Action |
| Hydrolysis | Analyze a freshly prepared sample. If the unexpected peaks are absent, this suggests hydrolysis. Store samples in a neutral, aprotic solvent and at low temperatures. Avoid aqueous or protic solvents for long-term storage. |
| Photodegradation | Protect samples from light by using amber vials or storing them in the dark. Compare the chromatograms of light-exposed and light-protected samples. |
| Reaction with Solvent | Ensure the solvent is inert. For example, if using methanol, nucleophilic attack at the C4 position could lead to a methoxy-substituted analog. Use a non-nucleophilic solvent like acetonitrile or THF for storage. |
Issue 2: Low yield or formation of byproducts in a reaction involving nucleophilic substitution.
| Possible Cause | Suggested Action |
| Competitive reaction at C3 and C4 positions | The nucleophile may react at both the bromo- and chloro-substituted positions. Optimize reaction conditions (temperature, solvent, base) to favor substitution at the desired position. Generally, the C4 position is more activated towards nucleophilic attack in chloroquinolines.[2] |
| Degradation of starting material | Ensure the starting material is pure before use. Perform a preliminary stability test of the starting material under the reaction conditions (without the nucleophile) to check for degradation. |
| Steric hindrance | A bulky nucleophile may react slowly. Consider using a less hindered nucleophile or increasing the reaction temperature and time. |
Data Presentation
The following tables provide hypothetical quantitative data to illustrate potential degradation kinetics under different stress conditions. These are for illustrative purposes only and are based on typical degradation profiles of related halogenated aromatic compounds.
Table 1: Illustrative Hydrolytic Degradation of this compound at 50°C
| pH | Half-life (t½) in hours (Hypothetical) | Major Degradation Product (Hypothetical) |
| 2.0 | 120 | 3-Bromo-2-(trifluoromethyl)quinolin-4-ol |
| 7.0 | >1000 | No significant degradation |
| 12.0 | 80 | 3-Bromo-2-(trifluoromethyl)quinolin-4-ol |
Table 2: Illustrative Photodegradation in Acetonitrile Solution (Hypothetical)
| Light Source | Time (hours) | Remaining Compound (%) (Hypothetical) | Major Degradation Product (Hypothetical) |
| UV (254 nm) | 24 | 65 | 4-Chloro-2-(trifluoromethyl)quinoline |
| Visible | 24 | 95 | Minor degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound. Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[15][16][17][18][19]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (deionized water) solutions.
-
-
Stress Conditions:
-
Add a known volume of the stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Quantify the amount of remaining parent compound and any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general HPLC method for monitoring the degradation of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial degradation of quinoline: kinetics study with Burkholderia picekttii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. scispace.com [scispace.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chiral-labs.com [chiral-labs.com]
- 19. biomedres.us [biomedres.us]
Technical Support Center: Reaction Condition Optimization for 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
Welcome to the Technical Support Center for the synthesis and functionalization of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. This resource is intended for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the this compound core?
A1: A plausible and common approach involves a multi-step synthesis starting from a substituted aniline. The quinoline core can be constructed via cyclization reactions like the Conrad-Limpach or a variation thereof, followed by halogenation. For instance, starting with an appropriately substituted aniline and ethyl trifluoroacetoacetate can lead to a 2-(trifluoromethyl)quinolin-4-one intermediate. This intermediate can then be chlorinated and subsequently brominated to yield the target molecule.
Q2: I am having trouble with the regioselectivity of the bromination step. How can I selectively introduce bromine at the C3 position?
A2: Achieving regioselectivity in the bromination of 4-chloro-2-(trifluoromethyl)quinoline can be challenging. The trifluoromethyl group at C2 is strongly electron-withdrawing, which deactivates the quinoline ring towards electrophilic substitution. However, the C3 position is the most likely site for electrophilic attack. Optimization of the brominating agent and reaction conditions is crucial. Using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, with a radical initiator such as benzoyl peroxide or AIBN, can favor bromination at the C3 position. Careful control of temperature and reaction time is also critical to minimize side product formation.
Q3: My palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are giving low yields. What are the likely causes?
A3: Low yields in palladium-catalyzed cross-coupling reactions with quinoline substrates are often attributed to catalyst inhibition or deactivation. The nitrogen atom in the quinoline ring can coordinate to the palladium center, effectively poisoning the catalyst. To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center.
-
Catalyst Choice: Using pre-formed palladium catalysts (precatalysts) can sometimes be more effective than generating the active Pd(0) species in situ.
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. The base should be carefully chosen to be compatible with the substrates and other reagents.
-
Solvent and Temperature: Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation. The reaction temperature should be optimized; higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.
Q4: How can I selectively functionalize either the C3-bromo or the C4-chloro position in cross-coupling reactions?
A4: The difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, such as using a less reactive catalyst system or lower temperatures, it is possible to selectively couple at the C3-bromo position while leaving the C4-chloro group intact for subsequent transformations. For example, a Suzuki coupling can often be performed selectively at the C-Br bond.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Poisoning | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent quinoline nitrogen coordination.[1] - Ensure all reagents and solvents are anhydrous and degassed. - Consider using a different palladium source or a pre-catalyst. |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. Lower temperatures may increase selectivity, while higher temperatures can improve conversion. |
| Incorrect Base | - The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[2] |
| Poor Quality of Starting Materials | - Verify the purity of this compound and the coupling partner. Purify if necessary. |
Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Degas all solvents and reagents thoroughly. |
| Debromination or Dechlorination | - This can occur in the presence of a palladium catalyst and a hydrogen source. - Use a milder base or lower the reaction temperature. - Reduce the reaction time. |
| Formation of Isomeric Products | - In cases of functionalizing a different position, re-evaluate the regioselectivity of your synthetic route and purification methods. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline
This protocol is a plausible synthetic step towards the target molecule, based on general procedures for similar compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(trifluoromethyl)quinolin-4-one (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., solid sodium carbonate or a concentrated solution of sodium hydroxide) until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol provides a general method for the selective functionalization of the C3 position.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol) via syringe.
-
Reaction: Heat the reaction mixture to a carefully controlled temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions for a Model Substrate (e.g., 3-Bromoquinoline)
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | 1,4-Dioxane | 90 | 88 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 110 | 65 |
| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Acetonitrile/H₂O | 80 | 92 |
Note: This data is representative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Visualizations
Caption: A generalized workflow for the synthesis and subsequent functionalization of this compound.
Caption: A troubleshooting decision tree for optimizing palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Synthesis of Halogenated Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of halogenated quinolines, with a specific focus on avoiding dehalogenation.
Troubleshooting Guide: Unwanted Dehalogenation
Issue: My primary reaction product is the dehalogenated quinoline, or I have a significant dehalogenated byproduct.
This guide will help you identify the potential causes of dehalogenation in common quinoline synthesis methods and provide strategies to mitigate this side reaction.
Friedländer Synthesis
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can be susceptible to dehalogenation under certain conditions.
Q1: I'm observing dehalogenation of my chloro-substituted 2-aminobenzophenone during a Friedländer synthesis using a strong acid catalyst like sulfuric acid. What can I do?
A1: Strong Brønsted acids at elevated temperatures can promote hydrodehalogenation, especially with more reactive halogens like bromine and iodine. The likely source of the hydride is a solvent or a reaction intermediate.
Troubleshooting Steps:
-
Catalyst Choice: Switch to a milder Lewis acid catalyst. Metal triflates, such as indium(III) triflate (In(OTf)₃), have been shown to be effective and can often be used in smaller, catalytic amounts.[1] Solid acid catalysts like Montmorillonite K-10 or zeolites can also offer milder reaction conditions.[1]
-
Temperature Control: Lower the reaction temperature. If the reaction is sluggish at lower temperatures with your current catalyst, consider a more active but mild catalyst that doesn't require high heat.
-
Solvent Selection: Ensure you are using an aprotic solvent that is less likely to act as a hydride donor.
Q2: My reaction mixture is turning dark, and I'm getting a low yield of the desired bromoquinoline along with the dehalogenated product. Why is this happening?
A2: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be exacerbated by harsh conditions that also favor dehalogenation.
Troubleshooting Workflow:
Caption: Troubleshooting dehalogenation in Friedländer synthesis.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. The use of strong acids like concentrated sulfuric acid at high temperatures is common, creating conditions where dehalogenation can occur.
Q3: I am attempting to synthesize a 7-chloro-2,4-dimethylquinoline via the Combes synthesis with m-chloroaniline and acetylacetone in sulfuric acid, but I am isolating 2,4-dimethylquinoline as a major byproduct. How can I prevent this?
A3: The combination of a strong dehydrating acid (H₂SO₄) and high heat is likely causing the dehalogenation.
Troubleshooting Steps:
-
Alternative Catalysts: Polyphosphoric acid (PPA) can be an effective alternative to sulfuric acid and may be less prone to causing dehalogenation. A mixture of PPA and an alcohol can form a polyphosphoric ester (PPE), which is also a milder dehydrating agent.[2]
-
Reaction Temperature: If using sulfuric acid is necessary, try to conduct the reaction at the lowest possible temperature that still allows for cyclization.
-
Gradual Heating: Instead of heating the mixture rapidly, a gradual increase in temperature might minimize byproduct formation.
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often under acidic conditions.
Q4: My Doebner-von Miller reaction with a halogenated aniline is giving me a mixture of the desired haloquinoline and the corresponding dehalogenated quinoline. What are the likely causes?
A4: The acidic medium, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like SnCl₄ and ZnCl₂, can facilitate dehalogenation, particularly at elevated temperatures.[3]
Troubleshooting Steps:
-
Acid Selection: Opt for milder acid catalysts. Iodine has been used as a catalyst and may be less aggressive.[3]
-
Control of Reaction Exotherm: The Doebner-von Miller reaction can be exothermic. Ensure good temperature control to prevent hotspots that could promote dehalogenation.
-
Oxidizing Agent: The choice of oxidizing agent (if one is used in a variation of this reaction) could also play a role. Some oxidizing agents might participate in redox cycles that could inadvertently lead to dehalogenation.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of dehalogenation in acid-catalyzed quinoline syntheses?
A5: While not extensively studied in the context of every quinoline synthesis, acid-catalyzed dehalogenation of aryl halides can occur through protonolysis, where a proton attacks the carbon-halogen bond, often facilitated by a hydride transfer from a donor molecule in the reaction mixture (e.g., solvent, starting material, or byproducts). The harsh, dehydrating conditions of reactions like the Skraup or Combes syntheses can generate various potential hydride donors.
Q6: Are certain halogens more susceptible to removal?
A6: Yes, the susceptibility to dehalogenation generally follows the order of carbon-halogen bond strength: I > Br > Cl > F. Aryl iodides are the most likely to be dehalogenated, while aryl fluorides are typically very stable under these conditions.
Q7: Can the position of the halogen on the aniline ring affect its stability?
A7: Yes, the electronic environment of the halogen can influence its lability. Halogens on electron-rich rings or in positions that are sterically strained may be more susceptible to removal.
Q8: Are there any "safe" catalysts to use for synthesizing haloquinolines?
A8: While no catalyst can be guaranteed to prevent dehalogenation under all conditions, milder Lewis acids like In(OTf)₃, Sc(OTf)₃, or solid-supported acid catalysts often provide a good balance of reactivity and selectivity, allowing for lower reaction temperatures.[1][3]
Data on Catalyst and Condition Selection
The following table provides a qualitative comparison of common conditions for quinoline synthesis and their potential impact on dehalogenation.
| Synthesis Method | Catalyst/Condition | Dehalogenation Risk | Recommended Alternative/Modification |
| Friedländer | Conc. H₂SO₄, High Temp. | High | In(OTf)₃, Zeolites, Lower Temp. |
| Combes | Conc. H₂SO₄, High Temp. | High | Polyphosphoric Acid (PPA), Lower Temp. |
| Doebner-von Miller | Strong Brønsted/Lewis Acids | Moderate to High | Iodine, Controlled Temp. |
| Skraup | Conc. H₂SO₄, High Temp., Oxidizing Agent | Very High | Use of milder oxidizing agents, careful temperature control. |
Experimental Protocols for Minimizing Dehalogenation
Protocol 1: Friedländer Synthesis of 6-Chloro-2-phenylquinoline
This protocol utilizes a milder Lewis acid catalyst to minimize the risk of dehalogenation.
Materials:
-
2-Amino-5-chlorobenzophenone (1 mmol)
-
Acetophenone (1.2 mmol)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask, add 2-amino-5-chlorobenzophenone, acetophenone, and indium(III) triflate.
-
Add toluene as the solvent.
-
Heat the mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Friedländer synthesis with minimized dehalogenation risk.
Protocol 2: Combes Synthesis of 7-Bromo-2,4-dimethylquinoline
This protocol uses polyphosphoric acid as a milder alternative to sulfuric acid.
Materials:
-
3-Bromoaniline (1 mmol)
-
Acetylacetone (1.1 mmol)
-
Polyphosphoric acid (PPA) (10 g)
Procedure:
-
In a round-bottom flask, cautiously add polyphosphoric acid.
-
Heat the PPA to 80°C with stirring.
-
In a separate flask, mix 3-bromoaniline and acetylacetone.
-
Slowly add the aniline/diketone mixture to the hot PPA with vigorous stirring.
-
After the addition is complete, raise the temperature to 120-130°C and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
Allow the mixture to cool to about 80°C and then pour it carefully onto crushed ice.
-
Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) until it is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
Technical Support Center: Production of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. The information is compiled from established chemical principles and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to substituted quinolines like this compound?
A1: While a specific, optimized industrial synthesis for this compound is not widely published, plausible routes can be inferred from general methods for preparing halogenated quinolines. A common approach involves the cyclization of appropriately substituted anilines with a suitable three-carbon synthon, followed by halogenation. Key methodologies that could be adapted include the Gould-Jacobs reaction, Conrad-Limpach synthesis, or Friedländer annulation, followed by selective bromination and chlorination steps.
Q2: What are the primary safety concerns when handling halogenated and trifluoromethylated quinolines at scale?
A2: Compounds like this compound are generally treated as hazardous chemicals. Key safety precautions include:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[1][2]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fire extinguishing.[2]
-
Accidental Release: In case of a spill, evacuate personnel to a safe area.[2] Prevent the chemical from entering drains and collect it in suitable, closed containers for disposal.[2]
-
Toxicity: Halogenated quinolines can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Q3: What are typical purification methods for this type of compound?
A3: Purification of halogenated quinolines often involves standard laboratory techniques. On a larger scale, these methods need to be adapted. Common methods include:
-
Recrystallization: To remove impurities based on solubility differences.
-
Column Chromatography: Using a silica gel stationary phase with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for separating the desired product from byproducts.[1]
-
Slurry Washes: Washing the crude product with appropriate solvents can remove specific impurities.
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization Step
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the temperature. Some cyclization reactions, like those involving diphenyl ether as a solvent, require high temperatures (e.g., 200-220°C).[4][5] |
| Sub-optimal Catalyst or Reagents | Screen different Lewis acid or Brønsted acid catalysts. Ensure the purity of starting materials, as impurities can inhibit the reaction. |
| Poor Mixing in a Larger Reactor | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
| Side Reactions | Analyze byproducts by LC-MS or GC-MS to understand competing reaction pathways. Adjust stoichiometry or addition rates to minimize side product formation. |
Problem 2: Poor Regioselectivity during Bromination
| Potential Cause | Suggested Solution |
| Harsh Brominating Agent | Use a milder brominating agent (e.g., N-Bromosuccinimide) instead of elemental bromine to improve selectivity. |
| Incorrect Reaction Conditions | Control the reaction temperature; bromination is often performed at low temperatures (e.g., 0°C) to enhance selectivity.[6] The choice of solvent can also significantly influence the regiochemical outcome. |
| Formation of Isomeric Mixtures | Isomeric mixtures can be challenging to separate.[7] Purification may require advanced chromatographic techniques or fractional crystallization. |
Problem 3: Difficulty in Removing Impurities during Work-up
| Potential Cause | Suggested Solution |
| Residual Starting Materials | Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. |
| Formation of Emulsions during Extraction | Add brine or adjust the pH to break up emulsions. Consider using a different solvent system for extraction. |
| Product Precipitation Issues | Control the cooling rate and consider seeding to promote the crystallization of the desired product. |
Experimental Protocols
Hypothetical Synthesis Workflow for a Halogenated Quinoline (adapted from related syntheses)
This protocol is a generalized representation and would require optimization for the specific target molecule.
-
Step 1: Condensation
-
Under an inert atmosphere (e.g., nitrogen), charge the reactor with the substituted aniline and a suitable solvent (e.g., methanol).
-
Slowly add the three-carbon synthon (e.g., ethyl propiolate) while maintaining the temperature between 30-50°C.[4][5]
-
Stir the mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization
-
In a separate reactor, heat a high-boiling solvent (e.g., diphenyl ether) to 200-220°C.[4][5]
-
Slowly add a solution of the crude intermediate dissolved in a minimal amount of the same high-boiling solvent.
-
Maintain the high temperature for the required reaction time.
-
Cool the reaction mixture to room temperature and add a non-polar solvent (e.g., petroleum ether or n-hexane) to precipitate the product.[4]
-
Filter the solid, wash with the non-polar solvent, and dry to obtain the quinolone intermediate.
-
-
Step 3: Chlorination
-
Charge the quinolone intermediate into a reactor with a chlorinating agent (e.g., phosphorus oxychloride).[1]
-
Heat the mixture to reflux and maintain for several hours.
-
Cool the reaction mixture and carefully quench by pouring it into water or an ice-water mixture.
-
Neutralize the solution with a base (e.g., aqueous potassium hydroxide) to a pH of 7.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the chlorinated quinoline.
-
-
Step 4: Bromination
-
Dissolve the chlorinated quinoline in a suitable solvent (e.g., acetonitrile or dichloromethane) and cool to 0°C.[6]
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent).[6]
-
Stir the reaction at low temperature until completion.
-
Wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by a brine wash.
-
Dry the organic layer and concentrate to yield the crude this compound.
-
-
Step 5: Purification
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.
-
Visualizations
Caption: Figure 1: Generalized Experimental Workflow for Substituted Quinoline Synthesis.
Caption: Figure 2: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 8-Bromo-4-chloro-2-(trifluoromethyl)quinoline | C10H4BrClF3N | CID 628370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 3-Bromo-4-chlorocinnoline | 80334-78-7 | Benchchem [benchchem.com]
Validation & Comparative
Comparative 1H NMR Analysis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline and Related Derivatives
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline and related substituted quinolines. Understanding the ¹H NMR characteristics of this highly functionalized quinoline is crucial for researchers in synthetic chemistry and drug development, as it allows for unambiguous structural confirmation and purity assessment. This document presents a detailed experimental protocol for acquiring ¹H NMR spectra, a comparative table of chemical shifts, and a visual representation of the molecule's structure and proton environment to aid in spectral interpretation.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The precise substitution pattern on the quinoline ring system dictates its chemical properties and biological activity. This compound is a multifaceted derivative with three distinct electron-withdrawing groups, which significantly influence the electronic environment of the quinoline protons. A thorough ¹H NMR analysis is therefore indispensable for its characterization. This guide leverages ¹H NMR data from structurally related compounds—unsubstituted quinoline, 3-bromoquinoline, 4-chloroquinoline, and 2-(trifluoromethyl)quinoline—to predict and rationalize the spectrum of the target molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the carbocyclic ring (H-5, H-6, H-7, and H-8). Due to the absence of protons on the heterocyclic ring, no signals are expected in the region typical for H-2, H-3, and H-4 of unsubstituted quinoline. The chemical shifts of the remaining protons are influenced by the strong electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl substituents.
Comparative Data of Quinolone Derivatives
To facilitate the interpretation of the ¹H NMR spectrum of this compound, the following table summarizes the experimental ¹H NMR data for unsubstituted quinoline and key monosubstituted derivatives. These comparisons are vital for understanding the influence of each substituent on the chemical shifts of the quinoline ring protons.
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Solvent |
| Quinoline | 8.90 (dd) | 7.40 (dd) | 8.10 (dd) | 7.75 (d) | 7.55 (ddd) | 7.65 (ddd) | 8.20 (d) | CDCl₃ |
| 3-Bromoquinoline | 8.95 (d) | - | 8.25 (d) | 7.80 (d) | 7.60 (ddd) | 7.70 (ddd) | 8.15 (d) | CDCl₃ |
| 4-Chloroquinoline | 8.80 (d) | 7.45 (d) | - | 8.10 (d) | 7.65 (ddd) | 7.80 (ddd) | 8.25 (d) | CDCl₃ |
| 2-(Trifluoromethyl)quinoline | - | 7.75 (d) | 8.37 (d) | 7.92 (d) | 7.69 (td) | 7.83 (m) | 8.24 (d) | CDCl₃ |
| This compound (Predicted) | - | - | - | ~8.3-8.5 | ~7.8-8.0 | ~7.9-8.1 | ~8.4-8.6 | CDCl₃ |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicities are abbreviated as follows: s (singlet), d (doublet), dd (doublet of doublets), t (triplet), td (triplet of doublets), and m (multiplet). Predicted values are estimations based on the additive effects of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of a substituted quinoline is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the quinoline sample.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Set appropriate acquisition parameters, including a spectral width of approximately 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Structural Visualization and Proton Assignment
The following diagram illustrates the molecular structure of this compound and the expected ¹H NMR correlations.
Caption: Molecular structure and predicted proton assignments.
Discussion of Substituent Effects
The ¹H NMR spectrum of quinoline is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the heterocyclic ring (H-2, H-3, H-4) are generally found at different chemical shifts than those on the carbocyclic ring (H-5, H-6, H-7, H-8) due to the influence of the nitrogen atom.
-
2-(Trifluoromethyl) group: The CF₃ group is a very strong electron-withdrawing group. Its presence at the C-2 position significantly deshields the adjacent protons. In 2-(trifluoromethyl)quinoline, the H-3 and H-4 protons are shifted downfield.[2] For the target molecule, this effect will primarily be transmitted through the quinoline ring system to the protons on the carbocyclic ring.
-
3-Bromo and 4-Chloro groups: Halogens are also electron-withdrawing groups that deshield nearby protons. The bromine at C-3 and chlorine at C-4 will further contribute to the downfield shift of the remaining protons on the carbocyclic ring. The ¹H NMR spectrum of 3-bromoquinoline shows that the H-2 and H-4 protons are the most deshielded in the pyridine ring.[1]
-
Combined Effects: In this compound, the additive electron-withdrawing effects of all three substituents will cause a general downfield shift for all the protons (H-5, H-6, H-7, and H-8) compared to unsubstituted quinoline. The H-5 and H-8 protons are expected to be the most deshielded due to their proximity to the highly substituted heterocyclic ring. The expected multiplicity for H-5 and H-8 is a doublet, while H-6 and H-7 would likely appear as multiplets (triplet or doublet of doublets) due to coupling with their neighbors.
Conclusion
The ¹H NMR analysis of this compound can be effectively approached through a comparative study of related, less complex quinoline derivatives. By understanding the individual and combined electronic effects of the bromo, chloro, and trifluoromethyl substituents, researchers can confidently predict and interpret the ¹H NMR spectrum of this highly functionalized molecule. The data and protocols presented in this guide serve as a valuable resource for the structural verification and characterization of this and similar quinoline-based compounds in a research and development setting.
References
A Comparative Guide to the 13C NMR Characterization of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related quinoline derivatives, supported by established experimental protocols. The structural complexity of this compound, featuring electron-withdrawing bromine, chlorine, and trifluoromethyl substituents, results in a unique 13C NMR fingerprint crucial for its unambiguous identification.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound are predicted based on the known substituent effects of bromine, chlorine, and trifluoromethyl groups on the quinoline scaffold. For comparison, experimental data for unsubstituted quinoline, 3-bromoquinoline, 4-chloroquinoline, and a 2-(trifluoromethyl)quinoline derivative are presented. The electron-withdrawing nature of the substituents is expected to cause a downfield shift (higher ppm) for the carbons to which they are directly attached and influence the chemical shifts of adjacent carbons. The trifluoromethyl group will also introduce characteristic C-F coupling.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) for this compound | Quinoline[1] | 3-Bromoquinoline | 4-Chloroquinoline | 2-(Trifluoromethyl)quinoline Derivative (a) |
| C-2 | ~145-150 (q, JCF ≈ 35 Hz) | 150.2 | ~150 | ~151 | 148.5 (q, JCF = 35.5 Hz) |
| C-3 | ~120-125 | 121.1 | ~118 | ~123 | 127.6 |
| C-4 | ~140-145 | 136.0 | ~135 | ~142 | 123.5 |
| C-4a | ~127-130 | 128.2 | ~128 | ~129 | - |
| C-5 | ~128-131 | 129.5 | ~130 | ~129 | - |
| C-6 | ~126-129 | 126.6 | ~128 | ~127 | - |
| C-7 | ~127-130 | 127.7 | ~129 | ~128 | - |
| C-8 | ~129-132 | 129.4 | ~131 | ~130 | - |
| C-8a | ~147-150 | 148.3 | ~147 | ~149 | - |
| -CF3 | ~120-125 (q, JCF ≈ 275 Hz) | - | - | - | 121.0 (q, JCF = 274.8 Hz) |
(a) Data for a 2-(trifluoromethyl)pyridine derivative is used as a proxy to illustrate the typical chemical shift and coupling of the CF3 group.[2]
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound is as follows.[3][4]
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 13C probe.
3. Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to several thousand scans, depending on the sample concentration).
-
A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative analysis.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the signals if quantitative analysis is required, though this necessitates longer relaxation delays for accuracy.[5]
Visualizing Structural and Experimental Relationships
The following diagrams illustrate key relationships in the 13C NMR characterization of this compound.
Caption: Substituent influence on 13C NMR shifts.
Caption: Workflow for 13C NMR analysis.
References
Mass Spectrometry Analysis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric behavior of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a complex halogenated and trifluoromethylated heterocyclic compound. Through a comparative analysis with simpler substituted quinolines, this document elucidates the characteristic fragmentation patterns and isotopic signatures that are critical for its identification and characterization in complex matrices. The content herein is supported by detailed experimental protocols and predictive data to aid researchers in developing robust analytical methods.
Predicted Mass Spectrum and Isotopic Profile
The mass spectrum of this compound is distinguished by a complex and highly characteristic molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of one bromine and one chlorine atom results in a distinctive isotopic pattern for the molecular ion (M) and its fragments, with significant peaks at M, M+2, and M+4.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₄BrClF₃N)
| Ion | m/z (calculated) | Relative Abundance (%) | Contributing Isotopes |
| [M]⁺ | 308.9168 | 76.8 | ⁷⁹Br, ³⁵Cl |
| [M+2]⁺ | 310.9139 | 100.0 | ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl |
| [M+4]⁺ | 312.9109 | 23.8 | ⁸¹Br, ³⁷Cl |
Comparative Fragmentation Analysis
To understand the fragmentation of this compound, it is instructive to compare its predicted fragmentation with the experimentally observed fragmentation of quinolines containing each substituent individually.
Table 2: Comparison of Key Mass Fragments of Substituted Quinolines
| m/z (Predicted/Observed) | Proposed Fragment | This compound (Predicted) | 3-Bromoquinoline (Observed)[1][2][3] | 4-Chloroquinoline (Observed)[4] | 2-(Trifluoromethyl)quinoline (Observed)[5] |
| 309/311/313 | [M]⁺ | Yes | - | - | - |
| 207/209 | [M]⁺ | - | Yes | - | - |
| 163/165 | [M]⁺ | - | - | Yes | - |
| 197 | [M]⁺ | - | - | - | Yes |
| 274/276 | [M-Cl]⁺ | Yes | - | - | - |
| 230/232 | [M-Br]⁺ | Yes | - | - | - |
| 240 | [M-CF₃]⁺ | Yes | - | - | - |
| 128 | [M-Br]⁺ or [M-Cl]⁺ | - | Yes | Yes | - |
| 128 | [M-CF₃-HCN]⁺ | Yes | - | - | - |
| 101 | [C₈H₅N]⁺ | Yes | Yes | Yes | Yes |
Note: The m/z values for the target molecule are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl) for simplicity, though the full isotopic pattern will be present.
The fragmentation of this compound is expected to proceed through several key pathways initiated by the loss of its substituents. The primary fragmentation steps likely involve the loss of a chlorine radical, a bromine radical, or a trifluoromethyl radical. Subsequent fragmentation would involve the characteristic loss of HCN from the quinoline ring system.
Experimental Protocols
Two common mass spectrometry techniques for the analysis of this type of compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like substituted quinolines.[6]
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving lower detection limits.[7]
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol. Further dilute with the initial mobile phase to a concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS/MS Transitions: Monitor for the fragmentation of the protonated molecule [M+H]⁺ (m/z 310) to key product ions.
-
Visualized Workflows and Fragmentation
To further clarify the analytical process and the predicted molecular breakdown, the following diagrams are provided.
Caption: General workflow for the mass spectrometric analysis.
Caption: Predicted fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline, 3-bromo- [webbook.nist.gov]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroquinoline [webbook.nist.gov]
- 5. 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Quinolines: The Case of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. In the absence of direct experimental data for this specific molecule in publicly accessible databases, this document leverages established principles of mass spectrometry and data from structurally related compounds to propose a plausible fragmentation pathway. This approach allows for a comparative understanding of how different substituents on the quinoline core influence fragmentation behavior.
The presence of multiple halogens (bromine and chlorine) and a trifluoromethyl group on the quinoline scaffold is expected to produce a distinctive and informative mass spectrum. The stable aromatic system suggests that a molecular ion will be readily observed, and its characteristic isotopic pattern, arising from the natural abundances of bromine and chlorine isotopes, will be a key identifying feature.
Predicted Fragmentation Analysis
The fragmentation of the molecular ion of this compound is anticipated to proceed through several primary pathways, driven by the relative bond strengths and the stability of the resulting fragments. Key fragmentation steps are expected to include the loss of halogen atoms, the trifluoromethyl group, and other small neutral molecules.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| Predicted m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 309/311/313 | [M]•+ | - | Molecular ion peak cluster. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |
| 274/276 | [M - Cl]•+ | Cl | Loss of a chlorine radical. |
| 230/232 | [M - Br]•+ | Br | Loss of a bromine radical. |
| 240/242 | [M - CF3]•+ | CF3 | Loss of a trifluoromethyl radical. |
| 195 | [M - Br - Cl]•+ | Br, Cl | Sequential or concerted loss of both halogen radicals. |
| 162 | [M - Br - CF3]•+ | Br, CF3 | Loss of bromine and trifluoromethyl radicals. |
| 127 | [C9H4N]•+ | Br, Cl, CF3 | Formation of the quinoline radical cation after loss of all substituents. |
Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, ³⁵Cl, ⁷⁹Br). The presence of ³⁷Cl and ⁸¹Br will result in characteristic M+2 and M+4 peaks.
Comparative Fragmentation Insights
The fragmentation of this compound can be compared with simpler quinoline derivatives to understand the influence of its substituents.
-
Comparison with 3-Bromoquinoline: The mass spectrum of 3-bromoquinoline shows a prominent molecular ion and a significant fragment corresponding to the loss of the bromine atom.[1][2] This simple fragmentation pattern contrasts with the more complex pathways expected for the target molecule due to the additional chloro and trifluoromethyl substituents.
-
Influence of Halogens: For compounds containing both chlorine and bromine, the fragmentation pattern is often characterized by the initial loss of either halogen.[3][4] The relative propensity for loss depends on the C-X bond strength and the stability of the resulting ion. The characteristic isotopic signatures of chlorine (~3:1 for ³⁵Cl:³⁷Cl) and bromine (~1:1 for ⁷⁹Br:⁸¹Br) are invaluable for identifying fragments that retain these atoms.[4][5]
-
Role of the Trifluoromethyl Group: The C-CF₃ bond is strong; however, the loss of a •CF₃ radical is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds, leading to a stable cation.
Proposed Fragmentation Pathway
The logical relationship between the parent molecule and its primary fragments can be visualized as a fragmentation cascade. The molecular ion, formed by electron ionization, serves as the precursor to several key fragment ions through the loss of its various substituents.
References
- 1. Quinoline, 3-bromo- [webbook.nist.gov]
- 2. Quinoline, 3-bromo- [webbook.nist.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, a complex heterocyclic compound. Detailed experimental protocols and supporting data are presented to facilitate informed methodological choices.
The unique chemical structure of this compound, characterized by its hydrophobic quinoline core, halogen substituents, and a trifluoromethyl group, presents a specific set of challenges for chromatographic separation. This guide outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with potential alternative approaches, offering insights into optimizing separation efficiency and data quality.
Comparative Analysis of HPLC Methodologies
A well-defined HPLC method is critical for accurately assessing the purity of this compound and separating it from potential impurities arising from its synthesis. The primary method proposed here utilizes a standard C18 stationary phase, which is well-suited for the retention of hydrophobic aromatic compounds.[1][2] Alternative methods, employing different stationary phases or mobile phase compositions, are presented for comparison.
| Parameter | Method A: C18-Based RP-HPLC (Recommended) | Alternative Method B: Phenyl-Hexyl Column | Alternative Method C: Mixed-Mode Chromatography |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 with embedded polar groups or ion-exchange ligands |
| Primary Interaction | Hydrophobic interactions[1] | π-π interactions and hydrophobic interactions | Hydrophobic and ionic/polar interactions[3] |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradient[4][5] | Acetonitrile/Water gradient | Acetonitrile/Water with buffer (e.g., formate, acetate)[3] |
| Selectivity | Excellent for general hydrophobic impurities. | Enhanced selectivity for aromatic and unsaturated analytes. | Unique selectivity for polar and ionizable impurities. |
| Potential Advantages | Robust, widely available, good retention for the target analyte. | May provide better resolution for aromatic impurities. | Can retain highly polar or charged impurities not retained by C18. |
| Potential Disadvantages | May not resolve all structurally similar impurities. | Can have lower retention for non-aromatic impurities. | Method development can be more complex. |
| Estimated Linearity (r²) | > 0.999[4] | > 0.998 | > 0.998 |
| Estimated Accuracy (% Recovery) | 98 - 102%[4] | 97 - 103% | 97 - 103% |
| Estimated Precision (RSD%) | < 2%[4] | < 2% | < 2.5% |
Experimental Protocols
Detailed methodologies for the recommended HPLC analysis are provided below. These protocols serve as a robust starting point for implementation in the laboratory.
Method A: C18-Based RP-HPLC Protocol
This method is designed for the routine purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.[4]
-
High-purity water (e.g., Milli-Q).[4]
-
Analytical standard of this compound.
-
0.45 µm syringe filters.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[4]
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for HPLC Method Selection.
References
A Comparative Guide to the Structural Elucidation of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, quinoline derivatives are of significant interest due to their broad range of pharmacological activities. This guide provides a comparative analysis of the structural characterization of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline and a closely related, well-documented analogue, 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline. Due to the limited availability of public experimental data for this compound, this guide will leverage the comprehensive spectroscopic data of its analogue to infer and predict its structural characteristics.
Introduction to Halogenated Trifluoromethylquinolines
Quinolines substituted with halogens and trifluoromethyl groups are prevalent scaffolds in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogen atoms can modulate the electronic properties of the quinoline ring and provide sites for further functionalization. Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of these compounds.
Comparative Spectroscopic Analysis
The primary methods for the structural elucidation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of the experimental data for 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline, which serves as a reference for the expected spectroscopic features of this compound.
Spectroscopic Data for 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ = 8.05-8.08 (m, 2H), 7.71 (dd, J = 9.3, 2.7 Hz, 1H), 7.60 (s, 1H), 3.00 (t, J = 7.5 Hz, 2H), 1.86 (m, 2H), 1.03 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 162.4, 146.9, 133.4, 133.2, 131.1, 130.9, 123.1, 122.7, 121.8, 119.0, 40.9, 22.6, 13.7 |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ = -62.2 |
| Mass Spec. (EI) | m/e 271 (M+) |
| IR (KBr) | 2973, 1615, 1560, 1497 cm⁻¹ |
| Elemental Analysis | Calcd for C₁₃H₁₁ClF₃N: C, 57.05; H, 4.05; N, 5.12. Found: C, 57.29; H, 4.30; N, 4.92 |
Predicted Spectroscopic Features of this compound
Based on the data from the analogue and general principles of spectroscopy, we can predict the following for the target molecule:
-
¹H NMR: The spectrum would likely show signals in the aromatic region (δ 7.5-8.5 ppm). The absence of a proton at position 3 would simplify the spectrum in that region compared to unsubstituted quinolines. The chemical shifts of the protons on the benzenoid ring (H-5, H-6, H-7, H-8) would be influenced by the electron-withdrawing effects of the halogens and the trifluoromethyl group.
-
¹³C NMR: The spectrum would display 10 distinct signals corresponding to the 10 carbon atoms in the quinoline core. The carbon bearing the trifluoromethyl group (C-2) would show a characteristic quartet due to C-F coupling. The chemical shifts of C-3 and C-4 would be significantly downfield due to the direct attachment of the bromine and chlorine atoms.
-
¹⁹F NMR: A singlet would be expected for the -CF₃ group, likely in a similar chemical shift region to the analogue (-60 to -65 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₁₀H₄BrClF₃N. The isotopic pattern would be characteristic of a molecule containing one bromine and one chlorine atom.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-Cl, C-Br, and C-F stretching vibrations, in addition to the aromatic C-C and C-N stretching frequencies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural elucidation of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a suitable spectrometer, using an appropriate standard for referencing (e.g., external CFCl₃).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate molecular ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine the mass-to-charge ratio of the molecular ion and fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Visualizing Methodologies
The following diagrams illustrate the general workflows for the synthesis and structural elucidation of substituted quinolines.
Caption: General experimental workflow for synthesis and structural analysis.
Caption: Interplay of spectroscopic data in structural determination.
A Comparative Crystallographic Analysis of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms and intermolecular interactions, as determined by X-ray crystallography, is crucial for understanding structure-activity relationships and for rational drug design.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two bromo-chloro-quinoline derivatives, providing a basis for understanding the influence of substituents on the crystal packing and molecular geometry of the quinoline core.
| Parameter | 3-bromomethyl-2-chloro-quinoline[3][4] | 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline[5] |
| Molecular Formula | C10H6BrClN | C11H7Br3ClN |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 6.587(2) | 8.9042(5) |
| b (Å) | 7.278(3) | 16.5298(10) |
| c (Å) | 10.442(3) | 9.2568(5) |
| α (°) | 83.59(3) | 90 |
| β (°) | 75.42(2) | 104.553(5) |
| γ (°) | 77.39(3) | 90 |
| Volume (ų) | 471.9(3) | 1318.53(13) |
| Z | 2 | 4 |
| R-factor | 0.0734 | Not Reported |
Experimental Protocols
The synthesis and crystallographic analysis of quinoline derivatives typically follow a well-established workflow. The protocols outlined below are generalized from methodologies reported for related chloroquinoline compounds.[6]
Synthesis:
The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, or Combes syntheses.[7] For chloro- and bromo-substituted quinolines, a common approach involves a multi-step process that may include:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at low temperatures (typically 0-5 °C) to form the Vilsmeier reagent.[6]
-
Reaction with Acetanilide: A suitably substituted acetanilide is then reacted with the Vilsmeier reagent.[6]
-
Cyclization and Hydrolysis: The reaction mixture is heated to induce cyclization, leading to the formation of the 2-chloroquinoline derivative. Subsequent hydrolysis can yield the final product.[6]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as acetone.[5]
X-ray Data Collection and Structure Refinement:
Data for single-crystal X-ray diffraction are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[6] The collected diffraction data are then processed, and the crystal structure is solved and refined using specialized software packages.[6]
Visualizations
The following diagrams illustrate a generalized experimental workflow for the crystallographic analysis of quinoline derivatives and a conceptual diagram showing the influence of substituents on molecular interactions.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.
Caption: Logical relationships of substituent effects on the crystal packing of quinoline derivatives.
Alternative Structural Analysis Techniques
When single crystals suitable for X-ray diffraction cannot be obtained, other analytical techniques can provide valuable structural information:
-
Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the bulk crystallinity of a sample and can aid in phase identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for determining molecular structure in solution, advanced solid-state NMR techniques can provide information about the local atomic environment in the solid state.
-
Computational Modeling: Molecular modeling and simulations can be employed to predict molecular conformations and to compare theoretical structures with experimental data.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
comparing 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline to other kinase inhibitor scaffolds
Comparative Inhibitory Potency of Kinase Inhibitor Scaffolds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors, categorized by their core scaffold. This data, compiled from multiple studies, allows for a quantitative comparison of their potency against several key cancer-related kinases.
| Compound/Analog | Scaffold Type | Target Kinase | IC50 (nM) |
| 6-bromo-4-anilinoquinoline derivative | Quinoline | PKN3 | 9.3 |
| 7-chloro-4-anilinoquinoline derivative | Quinoline | PKN3 | 27 |
| 6-(trifluoromethyl)-4-anilinoquinoline | Quinoline | GAK | 3.9 |
| 6-chloro-4-anilinoquinoline derivative | Quinoline | PKN3 | 70 |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3 | 0.1 - 1.2, 0.2, 0.1 - 0.3 |
| Pazopanib | Indazole | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 |
| Erlotinib | Quinazoline | EGFR | 33.25 |
| Gefitinib | Quinazoline | EGFR | 17.1 |
| Lapatinib | Quinazoline | EGFR/HER2 | - |
| Pyrazolo[3,4-d]pyrimidine derivative (SI306) | Pyrimidine | Src | 7,200 - 11,200 |
| Pyrimidine-based derivative (Compound 13) | Pyrimidine | Aurora A | 38.6 |
| Indole-based derivative (Compound 14a) | Indole | PDE5 | 16.11 |
| Sunitinib (indole core) | Indole | VEGFR2 | 139 |
Note: The IC50 values presented are from various in vitro assays and cell lines, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the accurate determination and comparison of kinase inhibitor potency. Below is a representative protocol for an in vitro kinase assay.
General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase by measuring the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Test compound (e.g., 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Opaque-walled multi-well plates (e.g., 96- or 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 1-5 µL) of the serially diluted test compound or DMSO (for control) to the wells of the microplate.
-
Add the kinase enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition assessment.[3]
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase reaction, producing a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by many kinase inhibitors and a typical experimental workflow.
References
The Trifluoromethylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline framework has proven to be a highly effective strategy in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylquinolines, with a focus on their anticancer and antimalarial properties. We will delve into the influence of the CF3 group's position on biological activity, present comparative experimental data, and provide detailed protocols for key biological assays.
The Influence of the Trifluoromethyl Group: A Game of Position
The substitution pattern of the trifluoromethyl group on the quinoline ring plays a pivotal role in determining the biological activity and potency of the resulting derivatives. While the quinoline scaffold itself is a privileged structure in drug discovery, the addition of a CF3 group can dramatically modulate its therapeutic potential. The most studied positions for trifluoromethyl substitution are C2, C6, and C8, each imparting distinct properties to the molecule.
The 2-Trifluoromethylquinoline Motif: A Potent Anticancer Pharmacophore
Numerous studies have highlighted the significance of the 2-trifluoromethylquinoline scaffold in the development of potent anticancer agents. The presence of the CF3 group at the C2 position has been shown to enhance cytotoxicity against a variety of cancer cell lines. This is often attributed to the electron-withdrawing nature of the CF3 group, which can influence the electronic distribution of the entire quinoline ring system and enhance interactions with biological targets.
The 6- and 8-Trifluoromethylquinoline Scaffolds: Modulators of Activity and Selectivity
Substitution at the C6 and C8 positions of the quinoline ring with a trifluoromethyl group has also yielded compounds with significant biological activity. The position of the CF3 group in the benzo-ring of the quinoline can influence the overall lipophilicity and steric hindrance of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. For instance, in the context of antimalarial drug design, the presence of a trifluoromethyl group at the C8 position has been shown to be crucial for activity.
Comparative Analysis of Biological Activity: A Data-Driven Approach
To objectively assess the impact of the trifluoromethyl group's position on the biological activity of quinoline derivatives, it is essential to compare their performance using quantitative experimental data. The following tables summarize the in vitro anticancer and antimalarial activities of various trifluoromethylquinoline derivatives, as represented by their half-maximal inhibitory concentration (IC50) values.
Anticancer Activity of Trifluoromethylquinoline Derivatives
The anticancer activity of trifluoromethylquinolines is often evaluated against a panel of human cancer cell lines. The data below showcases the potent cytotoxic effects of these compounds, with many exhibiting activity in the nanomolar to low micromolar range.
| Compound ID | CF3 Position | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-CF3 Quinolines | |||||
| Compound A | 2 | 4-Anilino derivative | Prostate (PC3) | 3.02 | [1] |
| Compound B | 2 | 4-Anilino derivative | Leukemia (K562) | 3.98 | [1] |
| Compound C | 2 | Tubulin Polymerization Inhibitor | Lung (A549) | 0.08 | [2] |
| Series 2: 6-CF3 Quinolines | |||||
| Compound D | 6 | WDR5 Inhibitor | Leukemia (MV4:11) | < 0.1 | [3] |
| Series 3: 8-CF3 Quinolines | |||||
| Compound E | 8 | Arylhydrazone derivative | Not Specified | Not Specified | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the data clearly indicates that trifluoromethylquinolines are a promising class of anticancer agents.
Antimalarial Activity of Trifluoromethylquinoline Derivatives
Trifluoromethylquinolines have also demonstrated significant potential as antimalarial agents. The following table presents the in vitro activity of various derivatives against the chloroquine-sensitive (D10) and chloroquine-resistant strains of Plasmodium falciparum.
| Compound ID | CF3 Position(s) | Other Substituents | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Series 4: Mono-CF3 Quinolines | |||||
| Compound F | 2 | Methylene ketone derivative | D10 | ~5-10 | [5] |
| Compound G | 8 | Methylene ketone derivative | D10 | ~5-10 | [5] |
| Series 5: Bis-CF3 Quinolines | |||||
| Compound H | 2, 8 | Methylene ketone derivative | D10 | 4.8 | [5] |
| Compound I | 2, 8 | Methylene ketone derivative | D10 | 5.2 | [5] |
The data suggests that the presence of two trifluoromethyl groups, at both the C2 and C8 positions, can lead to a slight increase in antimalarial activity compared to their mono-substituted counterparts.[5]
Mechanism of Action: Unraveling the Molecular Interactions
The anticancer activity of many trifluoromethylquinoline derivatives has been attributed to their ability to inhibit tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Molecular docking studies have provided valuable insights into the binding of these compounds to the colchicine binding site of tubulin, revealing key interactions that contribute to their inhibitory activity.
Caption: Proposed mechanism of action for anticancer trifluoromethylquinolines.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of trifluoromethylquinoline derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trifluoromethylquinoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of tubulin into microtubules using a fluorescent reporter.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Trifluoromethylquinoline compounds
-
Paclitaxel (positive control for polymerization)
-
Vinblastine (positive control for depolymerization)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing tubulin, general tubulin buffer, and the fluorescent reporter.
-
Compound Addition: Add the trifluoromethylquinoline compounds at various concentrations to the wells. Include positive and negative controls.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Determine the IC50 for tubulin polymerization inhibition for each compound.[1][6][7]
Synthesis of Trifluoromethylquinolines: Key Strategies
The synthesis of trifluoromethylquinolines can be achieved through various methods, often involving the condensation of a trifluoromethyl-substituted aniline with a suitable carbonyl compound.
Synthesis of 2-Trifluoromethylquinolines
A common route to 2-trifluoromethylquinolines is the Conrad-Limpach-Knorr synthesis, which involves the reaction of a trifluoromethyl-substituted aniline with a β-ketoester.
Caption: General synthetic scheme for 2-trifluoromethylquinolines.
Synthesis of 6- and 8-Trifluoromethylquinolines
The synthesis of 6- and 8-trifluoromethylquinolines typically involves the Skraup synthesis, where a trifluoromethyl-substituted aniline is reacted with glycerol, an oxidizing agent, and sulfuric acid. The position of the trifluoromethyl group on the starting aniline determines its final position on the quinoline ring.
Conclusion and Future Perspectives
Trifluoromethylquinolines represent a versatile and highly promising class of compounds in drug discovery. The position of the trifluoromethyl group on the quinoline scaffold is a critical determinant of their biological activity, with derivatives showing potent anticancer and antimalarial effects. The insights into their structure-activity relationships and mechanisms of action presented in this guide provide a solid foundation for the rational design of new and more effective therapeutic agents. Future research should focus on further elucidating the molecular targets of these compounds and optimizing their pharmacokinetic properties to advance them into clinical development.
References
- 1. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline synthesis [organic-chemistry.org]
A Comparative Guide to the In Vitro Anticancer Activity of Quinoline Derivatives
This guide provides a comparative overview of the in vitro testing of quinoline derivatives, with a focus on compounds structurally related to 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the cytotoxic and mechanistic properties of this class of compounds against various cancer cell lines. The data herein is a synthesis of findings from multiple studies on functionally similar quinoline derivatives.
Comparative In Vitro Cytotoxicity
The antiproliferative activity of novel quinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The table below summarizes representative IC50 values for various quinoline derivatives against common cancer cell lines, providing a benchmark for their potential as anticancer agents.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 | Gastric Cancer | 1.38[1] | 5-Fluorouracil | 6.22[1] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 | Colon Cancer | 5.34[1] | 5-Fluorouracil | 10.4[1] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 | Breast Cancer | 5.21[1] | 5-Fluorouracil | 11.1[1] |
| Phenylsulfonylurea Derivative (7) | HepG-2 | Liver Cancer | 2.71[1] | - | - |
| Phenylsulfonylurea Derivative (7) | A549 | Lung Cancer | 7.47[1] | - | - |
| Phenylsulfonylurea Derivative (7) | MCF-7 | Breast Cancer | 6.55[1] | - | - |
| 4-Anilinoquinoline Derivative (14h) | Various | - | 0.0015 - 0.0039 | - | - |
| Quinoline-based Hybrid (QH-17) | MCF-7 | Breast Cancer | 2.6[2] | - | - |
| Quinoline Derivative (13e) | PC-3 | Prostate Cancer | 2.61[3] | - | - |
| Quinoline Derivative (13h) | KG-1 | Leukemia | 2.98[3] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are standard protocols for key experiments used to characterize the anticancer properties of quinoline derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives or a reference drug, and the cells are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Compound Incubation: Cells are treated with the quinoline derivatives for a predetermined time.
-
Staining: Following treatment, the cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential tools for illustrating complex experimental processes and biological mechanisms. The following sections provide Graphviz DOT scripts for generating such diagrams.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the in vitro anticancer potential of quinoline derivatives.
Potential Signaling Pathway: PI3K/mTOR Inhibition
Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival.[1] The PI3K/mTOR pathway is a frequently implicated target.
Caption: Inhibition of the PI3K/mTOR pathway by certain quinoline derivatives.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Halogenated Trifluoromethyl-Quinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various quinoline analogs bearing halogen and trifluoromethyl substitutions. While direct experimental data on 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline analogs is limited in the reviewed literature, this document summarizes the cytotoxic profiles of structurally related compounds, offering valuable insights into their potential as anticancer agents. The data presented is compiled from multiple studies and aims to provide a clear, objective comparison to support further research and development in this area.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinoline derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxic potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | |
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | |
| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | - | - |
| A549 (Lung) | 7.47 | - | - | |
| MCF-7 (Breast) | 6.55 | - | - | |
| Benzo[h]quinoline Derivative (6e) | MCF-7 (Breast) | 1.86 - 3.91 | - | - |
| A2780 (Ovarian) | - | - | ||
| C26 (Colon) | - | - | ||
| A549 (Lung) | - | - | ||
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 (µg/ml) | - | - |
| U937 (Lymphoma) | 43.95 (µg/ml) | - | - | |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | 5-FU | >50 |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | 5-FU | >50 |
| 7-chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54, 57, 59-70, 72-82) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | - | - |
Experimental Protocols
The evaluation of cytotoxicity for the quinoline analogs cited in this guide predominantly utilized the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., ranging from 0 to 100 µM).[1] A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan precipitate. Subsequently, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and the potential mechanisms of action of these quinoline analogs, the following diagrams are provided.
Caption: Workflow of a typical in vitro cytotoxicity assay.
Caption: Potential intervention points in cancer signaling pathways.
Discussion and Future Directions
The compiled data indicates that quinoline derivatives, particularly those incorporating chalcone, phenylsulfonylurea, and various halogenated moieties, exhibit significant cytotoxic activity against a range of cancer cell lines.[2][3] For instance, the quinoline-chalcone derivative 12e demonstrated superior potency against gastric, colon, and breast cancer cells when compared to the standard chemotherapeutic agent 5-Fluorouracil.[2] Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown sub-micromolar efficacy against leukemia cells.
The mechanisms underlying the anticancer effects of these compounds are likely multifactorial. Studies suggest that quinoline derivatives can induce apoptosis (programmed cell death), interfere with the cell cycle, and inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[4][5][6] The diagram of postulated signaling pathways illustrates potential molecular targets for these compounds, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[7]
While the direct cytotoxic profile of this compound analogs remains to be elucidated, the potent anticancer activities observed in structurally related compounds provide a strong rationale for their synthesis and evaluation. Future research should focus on:
-
Synthesis and Screening: The synthesis of a focused library of this compound analogs and their systematic screening against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of the most potent analogs to identify their specific cellular targets.
-
Structure-Activity Relationship (SAR) Studies: A thorough analysis of how different substituents on the quinoline core influence cytotoxic activity to guide the design of more effective and selective anticancer agents.
By leveraging the insights from existing research on related quinoline derivatives, the exploration of this compound analogs holds promise for the discovery of novel and potent anticancer drug candidates.
References
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Halogenated Quinolines in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Halogenated Quinoline Derivatives as Potential Anticancer Agents.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogens (Fluorine, Chlorine, Bromine, and Iodine) to the quinoline ring has emerged as a key strategy in the development of novel anticancer compounds. Halogenation can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, electron distribution, and ability to interact with biological targets, thereby influencing their pharmacokinetic profiles and anticancer efficacy. This guide provides a comparative analysis of the performance of various halogenated quinolines in cancer research, supported by experimental data on their cytotoxicity, effects on key cellular processes like apoptosis and cell cycle, and their impact on critical signaling pathways.
Comparative Cytotoxicity of Halogenated Quinolines
The anticancer potential of halogenated quinolines is frequently assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell viability, is a key metric for comparison. The following tables summarize the IC50 values of representative chloro-, bromo-, iodo-, and fluoro-substituted quinoline derivatives against several human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methodologies.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Chloro-, Bromo-, and Iodo-Substituted Quinolines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Chloro-substituted | Chloroquine | T24 (Bladder) | ~25 | - | - |
| Hydroxychloroquine | T24 (Bladder) | ~20 | - | - | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >80% growth reduction at 100µM | - | - | |
| 7-Chloro-4-aminoquinoline derivative | A549 (Lung) | Not specified | - | - | |
| Bromo-substituted | 6-Bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Breast Cancer | 14.48 ± 0.48 | - | - |
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast) | Induces 54.3% apoptosis | Carboplatin | Induces 50.1% apoptosis | |
| Iodo-substituted | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various | Low micromolar range | - | - |
Data compiled from multiple sources. Direct comparison should be made cautiously.
Table 2: In vitro Cytotoxicity (IC50 in µM) of Fluoroquinolone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Fluoro-substituted | Ciprofloxacin derivative 32 | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 |
| Levofloxacin derivative 17h (4-fluoro) | MCF-7 (Breast) | 1.69 | Doxorubicin | Not specified | |
| Levofloxacin derivative 17h (4-fluoro) | A549 (Lung) | 2.62 | Doxorubicin | Not specified | |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1]dioxolo[4,5-g]indolo[2,1-a]isoquinoline | K-562 (Leukemia) | Induces 54.3% apoptosis | Carboplatin | Induces 50.1% apoptosis |
Data compiled from multiple sources. Direct comparison should be made cautiously.
Mechanisms of Anticancer Action: A Comparative Overview
Halogenated quinolines exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that regulate cell growth and survival.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce apoptosis in tumor cells. Halogenated quinolines have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
For instance, both chloroquine (CQ) and hydroxychloroquine (HCQ) have been demonstrated to induce apoptosis in bladder cancer cells, leading to increased activity of caspases 3 and 7, and cleavage of PARP[2]. The quinoline derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively[3]. Studies on a 4-amino-3-acetylquinoline derivative have also shown its ability to induce morphological changes characteristic of apoptosis and DNA fragmentation in murine leukemia cells[4].
While direct quantitative comparisons of apoptosis induction by a full range of halogenated quinolines are limited, the available data suggests that this is a common and crucial mechanism of their anticancer activity.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. Several halogenated quinoline derivatives have been found to interfere with cell cycle progression, causing cells to arrest in specific phases (G0/G1, S, or G2/M) and thereby preventing their division.
For example, a chloroquinoline derivative has been shown to cause cell cycle arrest in the S phase in Trypanosoma cruzi, impairing parasite proliferation[5]. Another study on a quinoline derivative of combretastatin A-4 demonstrated its ability to arrest the cell cycle at the G2/M phase[6]. The induction of G2/M phase arrest is a common mechanism for compounds that interfere with microtubule dynamics, a known target for some quinoline derivatives.
The specific phase of cell cycle arrest can vary depending on the compound's structure and the cancer cell type, indicating that different halogenated quinolines may have distinct molecular targets within the cell cycle machinery.
Inhibition of Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer. This pathway has emerged as a key target for many anticancer drugs, including halogenated quinolines.
Several studies have demonstrated the ability of quinoline derivatives to inhibit this pathway. For example, some quinoline-chalcone hybrids have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway[7]. Western blot analyses have confirmed that treatment with certain quinoline derivatives can lead to a reduction in the phosphorylation levels of key proteins in this pathway, such as Akt and mTOR, thereby inhibiting downstream signaling[8][9][10][11][12][13][14].
The following diagram illustrates the general mechanism of PI3K/Akt/mTOR pathway inhibition by a hypothetical halogenated quinoline.
Inhibition of the PI3K/Akt/mTOR signaling pathway by a halogenated quinoline.
Structure-Activity Relationship (SAR)
The type and position of the halogen substituent on the quinoline ring play a crucial role in determining the anticancer potency of these compounds. While a comprehensive SAR study across all halogenated quinolines is extensive, some general trends have been observed:
-
Electron-withdrawing nature: Halogens are electron-withdrawing groups, and their presence can significantly alter the electronic properties of the quinoline ring, which can influence binding to target proteins.
-
Lipophilicity: The lipophilicity of the molecule, which affects its ability to cross cell membranes, generally increases in the order F < Cl < Br < I. This can impact the compound's bioavailability and cellular uptake.
-
Positional Isomerism: The position of the halogen on the quinoline ring is critical. Different positional isomers can exhibit vastly different biological activities, likely due to steric and electronic effects that influence target binding.
For example, in a series of 6-arylamino-7-halo-5,8-quinolinediones, derivatives with a chlorine atom at the 7-position showed higher cytotoxic activity against certain human tumor cell lines compared to those with a bromine atom at the same position[7]. Conversely, in other series of quinoline derivatives, bromo-substitution has been associated with potent anticancer effects. The anticancer activity of fluoroquinolone derivatives has also been extensively documented, with some compounds showing IC50 values in the nanomolar range.
The following diagram illustrates the general workflow for screening and evaluating the anticancer activity of novel halogenated quinoline derivatives.
General workflow for evaluating the anticancer activity of halogenated quinolines.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the anticancer activity of halogenated quinolines. Below are methodologies for key in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the halogenated quinoline compounds for the specified time. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific to the target protein (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore. The signal is then detected using a chemiluminescent or fluorescent substrate.
Procedure:
-
Cell Lysis: After treatment with the halogenated quinoline compounds, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).
Conclusion
Halogenated quinolines represent a diverse and promising class of compounds in cancer research. Their anticancer activity is influenced by the nature and position of the halogen substituent, and they exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols, to aid researchers in the rational design and evaluation of next-generation quinoline-based anticancer agents. Further systematic studies directly comparing a wide range of halogenated derivatives under standardized conditions will be invaluable in elucidating precise structure-activity relationships and identifying the most promising candidates for clinical development.
References
- 1. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat is required to prevent skin contact.
In the case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical assistance.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Hazard Profile Summary
Understanding the hazard profile of this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | P280: Wear eye protection/face protection.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant or an authorized hazardous waste collection point, in accordance with local, state, and federal regulations.[1][2]
1. Waste Collection and Segregation:
- Solid Waste: Collect any solid residue of this compound and place it in a clearly labeled, sealable hazardous waste container.
- Contaminated Materials: Any materials used to handle the compound, such as contaminated gloves, weighing paper, or absorbent pads from a spill, must also be placed in the designated hazardous waste container.
- Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper treatment and disposal.
2. Container Labeling:
- The waste container must be clearly and accurately labeled. The label should include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The associated hazards (e.g., "Irritant").
- The date the waste was first added to the container.
3. Storage:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
- Ensure the storage location is away from incompatible materials.
4. Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.
- Provide them with all necessary information about the waste, including the Safety Data Sheet (SDS) if available.
Spill Cleanup Procedure
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Containment and Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the hazardous waste container.[1]
-
For wet spills or solutions, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.
-
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office, following established protocols.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline
This guide provides crucial safety protocols and logistical information for handling 3-Bromo-4-chloro-2-(trifluoromethyl)quinoline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). | Prevents skin contact, as the substance may cause skin irritation.[1][2] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat or chemical-resistant suit that covers the entire body. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
Handling Procedures:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Ensure all containers are securely sealed when not in use.[1]
Storage Conditions:
-
Store in a tightly closed, original container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Dispose of contents and container at an approved waste disposal plant.[3]
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated PPE and other materials should be collected in a sealed, labeled container for disposal.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
